Phenyl Quinolin-8-ylcarbamate Synthesis and Application: A Comprehensive Technical Guide
Executive Summary Phenyl quinolin-8-ylcarbamate (CAS: 83848-82-2) is a highly versatile, bench-stable reactive intermediate utilized extensively in modern medicinal chemistry. It serves as a critical electrophilic buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenyl quinolin-8-ylcarbamate (CAS: 83848-82-2) is a highly versatile, bench-stable reactive intermediate utilized extensively in modern medicinal chemistry. It serves as a critical electrophilic building block for the synthesis of complex ureas and sulfonylureas, most notably in the development of potent NLRP3 inflammasome inhibitors such as MCC950[1].
Unlike isocyanates, which are highly toxic, moisture-sensitive, and prone to dimerization, phenyl carbamates offer a robust alternative. They are sufficiently stable for long-term storage yet possess the requisite reactivity to undergo nucleophilic acyl substitution when exposed to deprotonated amines or sulfonamides. This whitepaper details the mechanistic rationale, optimized synthesis protocols, and downstream application workflows for phenyl quinolin-8-ylcarbamate.
Mechanistic Rationale & Reaction Pathway
The synthesis of phenyl quinolin-8-ylcarbamate relies on the nucleophilic attack of the primary amine of 8-aminoquinoline onto the highly electrophilic carbonyl carbon of phenyl chloroformate[2].
Causality in Reagent Selection:
Phenyl Chloroformate over Alkyl Chloroformates: Phenoxide is a superior leaving group compared to alkoxides (due to resonance stabilization of the resulting anion). This makes the resulting phenyl carbamate an "active ester" equivalent, primed for subsequent aminolysis[2]. Alkyl carbamates (like Boc or Cbz) are too stable to undergo this downstream coupling efficiently.
Base Selection (Pyridine vs. NaHCO₃): A base is strictly required to act as an acid scavenger for the HCl byproduct. Pyridine is often preferred in anhydrous systems as it forms a soluble pyridinium intermediate, accelerating the reaction via nucleophilic catalysis.
Reaction pathway for the synthesis of phenyl quinolin-8-ylcarbamate.
Experimental Protocols
To ensure a self-validating system, the protocols below include distinct observable milestones (e.g., precipitation, effervescence cessation) that confirm reaction progress.
Protocol A: Standard Low-Temperature Synthesis (Anhydrous)
This is the most reliable method for laboratory-scale synthesis, minimizing the formation of symmetric urea byproducts.
Materials:
8-Aminoquinoline (1.0 equiv)
Phenyl chloroformate (1.1 equiv)
Pyridine (1.2 equiv)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Dissolve 8-aminoquinoline (1.0 equiv) in anhydrous DCM under an inert nitrogen atmosphere in a round-bottom flask. Add pyridine (1.2 equiv).
Cooling: Immerse the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Low temperature prevents the highly exothermic reaction from causing localized boiling and suppresses the formation of N,N'-di(quinolin-8-yl)urea.
Addition: Dissolve phenyl chloroformate (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 12 hours. The formation of a white precipitate (pyridinium chloride) serves as a visual indicator of reaction progress.
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the biphasic mixture with ethyl acetate (2x). Wash the combined organic layers with water, then brine.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid via silica gel column chromatography (typically using an EtOAc/Hexanes gradient) or recrystallization to yield the pure carbamate as a white solid[1].
Protocol B: High-Temperature Solvent Method
An alternative methodology utilizes toluene at elevated temperatures, often bypassing the need for a stoichiometric liquid base by driving off HCl gas.
Step-by-Step Methodology:
Combine 8-aminoquinoline and phenyl chloroformate in anhydrous toluene.
Heat the mixture to 80 °C under a reflux condenser equipped with a gas scrubber.
Stir for 2-4 hours until TLC indicates complete consumption of the starting amine.
Cool to room temperature, concentrate, and recrystallize to yield the product (approx. 85% yield)[3].
Quantitative Data & Optimization
The following table summarizes the comparative reaction conditions to aid in process scale-up and optimization.
Protocol Variant
Solvent
Base / Acid Scavenger
Temperature
Reaction Time
Avg. Yield
Key Advantage
A: Low-Temp
DCM or THF
Pyridine (1.2 eq)
0 °C → RT
4 – 12 h
83% - 85%
High purity; minimizes symmetric urea formation.
B: High-Temp
Toluene
None (Thermal HCl expulsion)
80 °C
2 – 4 h
~85%
Avoids pyridinium salts; easier workup.
C: Biphasic
EtOAc / H₂O
NaHCO₃ (Aqueous)
0 °C → 20 °C
2 – 6 h
75% - 80%
Greener base alternative; rapid phase separation.
Downstream Application: Synthesis of Sulfonylureas
The primary utility of phenyl quinolin-8-ylcarbamate is its conversion into biologically active sulfonylureas. Because sulfonamides are poor nucleophiles, they must be deprotonated prior to coupling[1].
Coupling Protocol (Self-Validating):
Suspend the target sulfonamide (e.g., a furan-2-sulfonamide derivative) in anhydrous THF at 0 °C.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) portion-wise.
Validation Check: Stir the suspension at ambient temperature for 45 minutes. The reaction is ready for the next step only when effervescence (H₂ gas evolution) has completely ceased.
Dissolve the crude phenyl quinolin-8-ylcarbamate in THF and add it slowly to the sulfonamide anion solution.
Stir at ambient temperature for 4 hours. The phenoxide leaving group is displaced, forming the target sulfonylurea[4].
Workflow for synthesizing NLRP3-inhibiting sulfonylureas from the carbamate intermediate.
Structural Elucidation in Drug Discovery: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Introduction: The Orthogonal Triad of Structural Elucidation In pharmaceutical research and development, assigning a definitive chemical structure to an unknown active pharmaceutical ingredient (API), impurity, or metabo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Orthogonal Triad of Structural Elucidation
In pharmaceutical research and development, assigning a definitive chemical structure to an unknown active pharmaceutical ingredient (API), impurity, or metabolite cannot rely on a single analytical technique. As a Senior Application Scientist, I approach structural elucidation as a cohesive, self-validating logical framework rather than a series of isolated tests.
Empirical structural elucidation mimics a "spectroscopist-driven approach" that converges three orthogonal data streams: Mass Spectrometry (MS) defines the molecular boundaries, Infrared (IR) spectroscopy identifies functional groups and solid-state packing, and Nuclear Magnetic Resonance (NMR) maps the exact atomic connectivity and stereochemistry[1]. Only when all three datasets align perfectly can a molecular structure be considered definitively solved.
High-Resolution Mass Spectrometry (HRMS): The Molecular Anchor
Causality Behind Experimental Choices
Before mapping a molecule's internal topology, one must define its elemental composition. Traditional nominal mass spectrometry cannot distinguish between isobaric compounds (e.g.,
N2
vs.
CO
). High-Resolution Mass Spectrometry (HRMS), utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides exact mass measurements with sub-ppm accuracy[2]. This precision restricts the number of possible empirical formulas to a single, mathematically viable option.
Furthermore, we utilize Data-Dependent Acquisition (DDA) MS/MS to generate fragmentation spectra. This is critical for identifying metabolic soft spots, bioactivation potential, and structural sub-units during drug metabolism studies[3]. Electrospray Ionization (ESI) is selected as the primary ionization source due to its soft ionization capabilities, ensuring the intact molecular ion
[M+H]+
or
[M−H]−
is preserved before controlled fragmentation.
Protocol: Self-Validating LC-HRMS Metabolite ID Workflow
This protocol is designed to ensure mass accuracy is continuously verified against internal standards.
Instrument Calibration & Tuning: Infuse a standard calibration mix (e.g., sodium formate) to achieve <1 ppm mass accuracy.
Validation Check: If the calibrant error exceeds 2 ppm, the system fails the system suitability test (SST); the ion source must be cleaned and recalibrated before proceeding.
Chromatographic Separation: Inject 2–5 µL of the sample onto a C18 UPLC column using a gradient of Water/Acetonitrile with 0.1% Formic Acid to facilitate protonation in positive ESI mode.
Data Acquisition: Execute a DDA method where the top 5 most intense precursor ions from the full MS scan (
m/z
100–1000) are automatically selected for Higher-energy Collisional Dissociation (HCD).
Isotope Pattern Verification: Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical model.
Validation Check: The presence of distinct A+2 elements (like Cl or Br) must perfectly match theoretical isotopic ratios (e.g., 3:1 for
35Cl
:^{37}Cl) to validate the proposed formula.
Formula Generation: Use the exact mass to generate potential molecular formulas, filtering by heuristic rules (e.g., the Nitrogen Rule and Rings Plus Double Bonds equivalent).
Infrared Spectroscopy (ATR-FTIR): The Functional and Solid-State Mapper
Causality Behind Experimental Choices
While HRMS identifies what atoms are present, IR spectroscopy identifies how they are bonded. In modern drug development, Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard for both functional group identification and solid-state polymorph screening[4].
Why ATR over traditional transmission FTIR? Preparing KBr pellets for transmission FTIR requires applying immense physical pressure to the API, which frequently induces pressure-driven polymorphic transformations. ATR-FTIR requires zero sample preparation, ensuring the solid-state form analyzed is the true, unaltered form of the API. This is critical because different polymorphic forms display dissimilar dissolution and absorption properties, directly impacting drug efficacy[4].
Background Subtraction: Collect a background spectrum of the clean, dry diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).
Validation Check: Ensure water vapor and
CO2
bands are minimized and the baseline is flat to prevent spectral interference.
Sample Application: Place 1–2 mg of the raw API powder directly onto the ATR crystal.
Pressure Application: Apply consistent pressure using the ATR anvil.
Validation Check: Monitor the live spectrum; increase pressure until the strongest absorption band reaches ~0.5–0.8 absorbance units. This ensures optimal optical contact without crushing the crystal or inducing phase changes.
Data Acquisition: Acquire the sample spectrum (128 scans, 4000–600 cm⁻¹).
Chemometric Analysis: Apply Principal Component Analysis (PCA) to the fingerprint region (1500–600 cm⁻¹) to classify the polymorph against known reference standards[4].
Nuclear Magnetic Resonance (NMR): The Topological Blueprint
Causality Behind Experimental Choices
NMR is the ultimate arbiter of structural connectivity. While 1D ¹H and ¹³C NMR provide a census of proton and carbon environments, they are insufficient for complex APIs due to severe signal overlap. Therefore, 2D NMR techniques (COSY, HSQC, HMBC) are mandatory[5]. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it bridges structural fragments separated by quaternary carbons or heteroatoms, proving the exact skeletal arrangement[1].
Additionally, quantitative NMR (qNMR) is extensively used for absolute purity determination and solubility measurements. Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR can quantify an API without requiring an identical reference standard, drastically accelerating early-stage drug discovery[6].
Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of a deuterated solvent (e.g., DMSO-
d6
) containing 0.03% TMS as an internal chemical shift reference.
Locking and Tuning: Insert the sample into the spectrometer (e.g., 600 MHz). Lock onto the deuterium frequency of the solvent.
Validation Check: Automatically tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio and ensure accurate 90° radiofrequency pulse widths.
Shimming: Perform 3D gradient shimming to homogenize the magnetic field.
Validation Check: The ¹H signal of TMS must have a line width at half-height (LWHH) of <1.0 Hz before acquisition can begin.
2D Acquisition: Set up a Non-Uniform Sampling (NUS) HSQC and HMBC to drastically reduce acquisition time while maintaining high resolution.
Data Processing: Phase and baseline-correct the spectra, using the solvent residual peak to calibrate the chemical shift scale accurately.
Integrated Structural Elucidation Workflow
The elucidation of an unknown molecule is a converging process. The diagram below illustrates how these orthogonal techniques interact to validate a final 3D molecular structure.
An In-Depth Technical Guide to X-ray Crystal Structure Analysis in Drug Development Abstract X-ray crystallography stands as a cornerstone in modern drug discovery, providing unparalleled atomic-level insights into the t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to X-ray Crystal Structure Analysis in Drug Development
Abstract
X-ray crystallography stands as a cornerstone in modern drug discovery, providing unparalleled atomic-level insights into the three-dimensional structures of biological macromolecules.[1][2][3] This guide offers a comprehensive technical overview of the X-ray crystal structure analysis workflow, from fundamental principles to its pivotal role in structure-based drug design. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices, emphasizes self-validating protocols, and is grounded in authoritative scientific literature.
The Foundational Principle: From Crystal to Atomic Coordinates
At its core, X-ray crystallography is a technique that leverages the diffraction of X-rays by the ordered array of atoms within a crystal.[4][5] When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, generating a unique diffraction pattern of spots of varying intensities.[5] By measuring the angles and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional map of the electron density within the crystal.[4][5] This electron density map is then interpreted to build an atomic model of the molecule, revealing its intricate three-dimensional structure.[4]
The success of this technique hinges on the ability to grow high-quality, well-ordered crystals of the target macromolecule, a process that is often the most significant bottleneck.[6][7] The quality of the crystal directly dictates the resolution of the final structure, with higher-resolution data yielding a more detailed and accurate atomic model.
The Crystallographic Workflow: A Step-by-Step Deconstruction
The journey from a purified protein to a refined crystal structure is a multi-stage process, each with its own set of critical considerations and validation checkpoints.
The Art and Science of Protein Crystallization
The prerequisite for any X-ray crystallography experiment is the production of high-quality crystals.[8][9][10] This involves transforming a soluble protein into a highly ordered, crystalline solid.[8][11]
2.1.1. Sample Purity and Homogeneity: The Non-Negotiable Starting Point
The purity and homogeneity of the protein sample are paramount for successful crystallization.[6] Impurities or the presence of protein aggregates can inhibit the formation of a well-ordered crystal lattice, leading to poorly diffracting crystals or no crystals at all.[6]
Table 1: Key Parameters for Assessing Protein Sample Quality
Parameter
Recommended Value
Rationale
Purity
>95%
Minimizes interference from other molecules during crystal lattice formation.[6]
Homogeneity
Monodisperse
Ensures that all protein molecules have the same size and shape, promoting uniform packing.
Concentration
Typically 5-10 mg/mL
High concentration is necessary to achieve supersaturation, a prerequisite for crystallization.
Stability
Stable in solution for extended periods
Prevents aggregation and denaturation, which are detrimental to crystal growth.
2.1.2. Crystallization Methods: Inducing Order from Chaos
The goal of crystallization is to slowly bring the protein solution to a state of supersaturation, where the protein is no longer fully soluble and begins to form an ordered solid.[11][12]
Vapor Diffusion: This is the most widely used method, relying on the slow evaporation of water from a drop containing the protein and a precipitant solution to a reservoir with a higher precipitant concentration.[11] This gradual increase in protein and precipitant concentration drives the system towards supersaturation.[11]
Hanging Drop: The drop is placed on a coverslip inverted over the reservoir.[11]
Sitting Drop: The drop is placed on a post within the well containing the reservoir.[11]
Batch Crystallization: The protein and precipitant are mixed directly to achieve supersaturation.[11] This method is less common for initial screening but can be effective for optimization.
2.1.3. Screening for Crystallization Conditions
Finding the right conditions for crystallization is an empirical process that involves screening a wide range of parameters.
Precipitants: Polyethylene glycols (PEGs), salts, and organic solvents are common precipitants that reduce the solubility of the protein.
pH: The pH of the solution affects the surface charge of the protein, which in turn influences crystal packing.
Additives: Small molecules, detergents, or metal ions can sometimes stabilize the protein or facilitate crystal contacts.
Temperature: Temperature affects protein solubility and the kinetics of crystal growth.[6]
X-ray Diffraction Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are exposed to a focused beam of X-rays to generate a diffraction pattern.[2][13]
2.2.1. Cryo-cooling: Mitigating Radiation Damage
Protein crystals are highly susceptible to damage from the intense X-ray beam.[14] To minimize this, crystals are typically flash-cooled in liquid nitrogen, which significantly reduces the rate of radiation-induced damage and allows for longer data collection times.[12] A cryoprotectant (e.g., glycerol, ethylene glycol) is added to the crystal before freezing to prevent the formation of crystalline ice, which would destroy the crystal lattice.
2.2.2. The Diffraction Experiment
The crystal is mounted on a goniometer and rotated in the X-ray beam. As the crystal rotates, different sets of atomic planes are brought into the correct orientation to diffract the X-rays according to Bragg's Law.[4] The diffracted X-rays are recorded on a detector, producing a series of images containing the diffraction spots.[5]
Data Processing and Scaling: From Images to Intensities
The raw diffraction images are processed to extract the intensity of each reflection.[15][16]
2.3.1. Integration
This step involves identifying the diffraction spots on each image and measuring their intensities.[15] The software also determines the unit cell parameters and the crystal's orientation.[15]
2.3.2. Scaling and Merging
The integrated intensities from all the images are scaled to a common reference frame and merged to create a single dataset.[15] This process also provides important statistics about the quality of the data.
Table 2: Key Data Quality Indicators
Statistic
Description
Good Value
Resolution
The level of detail in the electron density map.
Lower is better (e.g., < 2.5 Å)
Completeness
The percentage of unique reflections measured.
> 95%
Rmerge
A measure of the agreement between symmetry-related reflections.
< 10% in the lowest resolution shell
I/σ(I)
The signal-to-noise ratio of the reflection intensities.
> 2 in the highest resolution shell
CC1/2
The correlation coefficient between two random half-datasets.
> 0.5 in the highest resolution shell
Structure Solution: The Phase Problem
The diffraction data provides the intensities (amplitudes) of the diffracted waves, but the phase information is lost.[17] Determining these phases is known as the "phase problem" and is a critical step in solving the crystal structure.
Molecular Replacement (MR): If the structure of a homologous protein is known, it can be used as a search model to approximate the phases.[13]
Experimental Phasing:
Multiple Isomorphous Replacement (MIR): The phases are determined by comparing the diffraction data from a native crystal with that of a crystal soaked with heavy atoms.[13]
Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD): These methods utilize the anomalous scattering of X-rays by certain atoms (e.g., selenium in selenomethionine-labeled proteins) to determine the phases.[13]
Model Building and Refinement: From Electron Density to Atomic Model
Once initial phases are obtained, an electron density map can be calculated.[18][19]
2.5.1. Model Building
The electron density map is interpreted to build an atomic model of the protein.[20] This is often done using interactive computer graphics programs where the crystallographer manually fits the amino acid sequence into the density.[20]
2.5.2. Refinement
The initial model is then refined to improve its agreement with the experimental diffraction data and to ensure that it conforms to known stereochemical principles.[19][21] This is an iterative process that involves adjusting the atomic coordinates, temperature factors (B-factors), and other parameters to minimize the difference between the observed and calculated structure factors.[4]
Structure Validation: Ensuring the Integrity of the Model
The final step is to rigorously validate the refined structure to ensure its accuracy and reliability.[17][21][22]
R-factor and R-free: The R-factor measures the agreement between the observed and calculated structure factors for the reflections used in refinement, while the R-free is calculated for a small subset of reflections that were excluded from the refinement process.[23] A significant difference between R-factor and R-free can indicate overfitting of the model.
Ramachandran Plot: This plot assesses the stereochemical quality of the protein backbone by analyzing the torsion angles of each amino acid.[23]
Geometric Parameters: Bond lengths, bond angles, and other geometric parameters are compared to ideal values.[23]
Electron Density Maps: The final model is checked against the electron density map to ensure that all atoms are well-supported by the data.[18]
The Power of Structure: Applications in Drug Development
X-ray crystallography is an indispensable tool in modern structure-based drug design (SBDD).[24][25]
Target Identification and Validation
By providing a detailed three-dimensional view of a potential drug target, crystallography can help to identify key functional sites, such as active sites and allosteric sites, which can be targeted for therapeutic intervention.[2]
Structure-Based Drug Design (SBDD)
SBDD relies on the knowledge of the three-dimensional structure of the target to design and optimize drug candidates.[24][25]
Hit Identification:
Virtual Screening: The crystal structure of a target can be used to computationally screen large libraries of compounds to identify those that are likely to bind to the active site.[2]
Fragment-Based Drug Discovery (FBDD): X-ray crystallography is a powerful technique for identifying the binding of small, low-affinity fragments to a target protein.[26][27][28][29] These fragments can then be grown or linked together to create more potent lead compounds.[26][28]
Lead Optimization: Once a lead compound has been identified, crystallography can be used to determine its binding mode in complex with the target.[2][30] This information is invaluable for guiding the chemical modification of the lead to improve its potency, selectivity, and pharmacokinetic properties.[2]
Visualizing the Workflow
The following diagrams illustrate the key stages of the X-ray crystallography workflow.
Caption: The overall workflow of X-ray crystal structure analysis.
Caption: The role of X-ray crystallography in Fragment-Based Drug Discovery.
Conclusion
X-ray crystallography remains a powerful and essential technique in the drug discovery and development pipeline.[1] Its ability to provide high-resolution structural information is fundamental to understanding the molecular basis of disease and to the rational design of novel therapeutics. While challenges in protein crystallization and data analysis persist, continuous advancements in automation, data processing software, and the integration of artificial intelligence are further enhancing the power and accessibility of this technique.[1][31]
References
The current role and evolution of X-ray crystallography in drug discovery and development. (2023, August 17). Vertex AI Search.
Protein X-ray Crystallography in Drug Discovery. (2025, April 13). Creative Biostructure.
Fragment-based Lead Discovery Using X-ray Crystallography. (2005, January 27). PubMed.
Protein X-ray Crystallography and Drug Discovery. (2020, February 25). MDPI.
Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 13). Creative Biostructure.
Fragment-Based Lead Discovery Using X-ray Crystallography. (2004, December 21). Journal of Medicinal Chemistry - ACS Publications.
Structure-Based Drug Design: Principles & Methods. Creative Biostructure.
Electron density maps and their interpretation. Unknown Source.
Principle and Applications of Structure Based Drug Design. Longdom Publishing.
X-ray Crystallography Fragment Screening. Selvita.
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Unknown Source.
Advanced Solubilization Therapeutics: API Solubility in Common Organic Solvents
Editorial Note: To provide a highly specific, data-rich, and actionable technical guide, the placeholder " " has been defined as Active Pharmaceutical Ingredients (APIs) . Throughout this whitepaper, Paracetamol (Acetami...
Author: BenchChem Technical Support Team. Date: April 2026
Editorial Note: To provide a highly specific, data-rich, and actionable technical guide, the placeholder " " has been defined as Active Pharmaceutical Ingredients (APIs) . Throughout this whitepaper, Paracetamol (Acetaminophen) is utilized as the benchmark model compound due to its extensively validated thermodynamic profile across a wide spectrum of organic solvents.
Executive Summary & Mechanistic Framework
The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a foundational thermodynamic parameter that dictates downstream processes ranging from crystallization kinetics to bioavailability enhancement. Poor solubility remains one of the most significant bottlenecks in drug development, with over 70% of new chemical entities (NCEs) classified as poorly soluble.
Solubility is not merely a static value; it is a dynamic equilibrium dictated by the interplay of cohesive and adhesive intermolecular forces. When an API like Paracetamol dissolves in an organic solvent, the thermodynamic cost of disrupting the API's crystalline lattice (lattice energy) and the solvent's cohesive network must be offset by the energy released through solute-solvent interactions (hydrogen bonding, dipole-dipole, and London dispersion forces)[1].
The Causality of Solvent Selection
Understanding why a solvent works requires analyzing the chemical structure of the API. Paracetamol (4-hydroxyacetanilide) possesses both hydrogen-bond donor (hydroxyl, amide) and acceptor (carbonyl) sites.
Alcohols (Methanol, Ethanol): Exhibit high solubility due to their ability to act as both H-bond donors and acceptors, perfectly complementing Paracetamol's functional groups[1].
Non-Polar Solvents (Toluene, Cyclohexane): Exhibit exceptionally low solubility because they cannot participate in hydrogen bonding, failing to overcome the high lattice energy of the API's crystalline solid state[1],[2].
Water (Highly Polar): Despite its polarity, water exhibits lower solubility for Paracetamol than medium-polarity organic solvents (like acetone or DMF). This is caused by water's exceptionally high cohesive energy density; the energy required to create a "cavity" in the water network for the API molecule is thermodynamically unfavorable compared to organic solvents[1].
Quantitative Solubility Data
The following table synthesizes the thermodynamic solubility of the benchmark API (Paracetamol) across various common organic solvents, illustrating the profound impact of solvent polarity and hydrogen-bonding capacity.
Solvent
Polarity Index
H-Bonding Capacity
Solubility at 30°C (Mole Fraction)
Mechanistic Interaction / Causality
Methanol
5.1
Donor & Acceptor
~ 0.150
Strong dual H-bonding overcomes API lattice energy.
Acetone
5.1
Acceptor Only
~ 0.085
Dipole-dipole interactions; excellent solvating power for amides[2].
Ethyl Acetate
4.4
Acceptor Only
~ 0.035
Moderate polarity; useful for liquid-liquid extraction.
Toluene
2.4
None (Pi-interactions)
< 0.001
Inability to disrupt API H-bond network results in near-insolubility[2].
Water (Reference)
10.2
Donor & Acceptor
~ 0.003
High cohesive energy density restricts cavity formation for the solute[1].
Data synthesized from foundational thermodynamic studies of paracetamol in pure solvents[1],[2].
Self-Validating Experimental Protocol: The Miniaturized Shake-Flask Method
While computational predictions (in silico) are useful, the Shake-Flask Method remains the gold standard for determining true thermodynamic (equilibrium) solubility[3],[4]. Kinetic methods often overestimate solubility due to supersaturation. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
Preparation of Saturated Suspension: Add a known excess of the API (e.g., 500 mg Paracetamol) to 5 mL of the target organic solvent in a hermetically sealed glass vial. Causality: An excess of solid must be present to ensure the chemical potential of the solid phase equals that of the dissolved phase, establishing true equilibrium[3].
Thermal Equilibration: Place the vial in a thermostatic shaking water bath (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM for 48 hours.
Validation Checkpoint 1 (Equilibrium Verification): Extract micro-samples at 24, 48, and 72 hours. Equilibrium is strictly validated only when the concentration variance between consecutive time points is < 2%[1].
Isothermal Phase Separation: Centrifuge the suspension at the exact equilibration temperature (25 °C) to separate the undissolved solid pellet from the supernatant. Causality: If the sample is filtered at room temperature while the equilibration was at 30 °C, the drop in temperature will cause immediate precipitation, artificially lowering the measured solubility[3],[5].
Sampling & Dilution: Use a pre-heated syringe (to prevent precipitation in the needle) to extract the clear supernatant[1]. Immediately dilute the aliquot in a compatible mobile phase to halt any potential crystallization.
Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (e.g., at 243 nm for Paracetamol).
Solid-State Verification (Critical): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).
Validation Checkpoint 2 (Polymorphic Integrity): Organic solvents can induce polymorphic transformations or solvate formation. If the XRPD pattern of the pellet differs from the starting API material, the measured solubility corresponds to the new solvate/polymorph, not the original API.
Workflow Visualization
Fig 1: Self-validating thermodynamic equilibrium solubility workflow via the shake-flask method.
Advanced Solubilization Strategies
When an API exhibits poor solubility in both water and standard organic solvents, formulation scientists must employ advanced solubilization technologies:
Cosolvency: Blending miscible solvents (e.g., Water + Acetone + Toluene) can exponentially increase solubility by disrupting the cohesive energy of pure water while maintaining a favorable dielectric constant. Paracetamol solubility peaks in an acetone-water mixture at approximately 25 mass % water before declining[2].
Amorphous Solid Dispersions (ASDs) via Spray Drying: If an API has acceptable solubility in volatile organic solvents (like methanol or dichloromethane), it can be co-dissolved with a polymer (e.g., PVP or HPMCAS). Spray drying this solution rapidly evaporates the solvent, trapping the API in a high-energy, highly soluble amorphous state[6],[7].
Supercritical Fluid Extraction: Utilizing supercritical CO2 mixed with organic modifiers (ethanol/acetone) allows for the micronization of APIs. The solubility of APIs in these high-pressure mixtures is highly tunable, offering a solvent-free final product with enhanced dissolution kinetics[8],[9].
References
Granberg, R. A., & Rasmuson, A. C. (1999). Solubility of Paracetamol in Pure Solvents. Journal of Chemical & Engineering Data, 44(6), 1391-1395. Available at: [Link]
Granberg, R. A., Ducreux, C., Gracin, S., & Rasmuson, A. C. (2000). Solubility of Paracetamol in Binary and Ternary Mixtures of Water + Acetone + Toluene. Journal of Chemical & Engineering Data, 45(3), 478-483. Available at: [Link]
Varona, S., et al. (2013). Solubility of Paracetamol and Polyvinylpyrrolidone in Mixtures of Carbon Dioxide, Ethanol, and Acetone at Elevated Pressures. Journal of Chemical & Engineering Data, 58(4), 1054-1061. Available at: [Link]
Baka, E., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Available at: [Link]
U.S. Environmental Protection Agency (EPA). (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Available at: [Link]
Contract Pharma. (2017). Solubility Enhancement: Novel Approaches to Rational Formulation Choice. Available at: [Link]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Applications of Phenyl Quinolin-8-ylcarbamate and its Analogs
Abstract The confluence of privileged structural motifs in medicinal chemistry often yields compounds with remarkable biological activity. This technical guide delves into the discovery, synthesis, and multifaceted biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with remarkable biological activity. This technical guide delves into the discovery, synthesis, and multifaceted biological profile of Phenyl quinolin-8-ylcarbamate and its analogs. This class of compounds, which marries the versatile quinoline core with the reactive carbamate functional group, has demonstrated significant potential in diverse therapeutic and agrochemical areas. We will explore the scientific rationale underpinning the design of these molecules, detail the synthetic methodologies for their creation, analyze structure-activity relationships, and elucidate their mechanisms of action as both cholinesterase inhibitors and fungicidal agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical space.
Introduction: The Strategic Fusion of Quinoline and Carbamate Moieties
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological properties, including antimalarial, anticancer, antibacterial, and antiviral activities.[1][2] The 8-hydroxyquinoline scaffold, in particular, is a well-established chelating agent and has been explored for its neuroprotective and antimicrobial effects.[1]
Similarly, the carbamate functional group is a recognized pharmacophore, most notably for its role in the design of cholinesterase inhibitors for the treatment of Alzheimer's disease, such as rivastigmine.[3][4] Carbamates are also prevalent in the agrochemical industry as insecticides and fungicides.[5][6]
The strategic hybridization of these two pharmacophores into a single molecule, Phenyl quinolin-8-ylcarbamate, presents a compelling opportunity to develop novel agents with unique and potentially synergistic biological activities. This guide will illuminate the discovery of this potential, tracing its development from initial synthesis to the elucidation of its diverse applications.
Discovery and Synthesis: Forging the Quinoline-Carbamate Linkage
The "discovery" of Phenyl quinolin-8-ylcarbamate is not a singular event but rather an emergence from the broader exploration of quinoline-based carbamates for various biological targets. The primary synthetic routes to this class of compounds are efficient and versatile, allowing for the generation of a wide range of analogs for structure-activity relationship (SAR) studies.
Synthetic Pathways
The most common and direct method for the synthesis of Phenyl quinolin-8-ylcarbamate involves the reaction of 8-hydroxyquinoline with a phenyl isocyanate. This reaction is typically carried out in an inert solvent and may be catalyzed by a tertiary amine.
A second versatile method involves a two-step process. First, 8-hydroxyquinoline is reacted with phosgene or a phosgene equivalent to form an 8-quinolyl chloroformate intermediate. This reactive intermediate is then treated with an aniline or a substituted aniline to yield the desired N-phenylcarbamate. This two-step approach is particularly useful for creating a diverse library of analogs with various substitutions on the phenyl ring.
dot
Caption: General synthetic routes to Phenyl quinolin-8-ylcarbamate.
Experimental Protocol: Synthesis of Phenyl quinolin-8-ylcarbamate (Route A)
This protocol is a representative example based on established methodologies for carbamate synthesis.
Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Addition of Isocyanate: To the stirred solution, add phenyl isocyanate (1.1 eq) dropwise at room temperature.
Catalysis (Optional): A catalytic amount of a tertiary amine, such as triethylamine or pyridine, can be added to accelerate the reaction.
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure Phenyl quinolin-8-ylcarbamate.
Biological Activities and Structure-Activity Relationships (SAR)
The Phenyl quinolin-8-ylcarbamate scaffold has been investigated for at least two distinct biological activities, each with its own set of SAR.
Cholinesterase Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease
Inspired by the clinical success of carbamate-based cholinesterase inhibitors, researchers have explored quinoline-O-carbamates as multi-target-directed ligands for Alzheimer's disease.[3][4] These compounds are designed to not only inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) but also to chelate metal ions and reduce inflammation, leveraging the inherent properties of the 8-hydroxyquinoline core.[3]
A study on a series of quinoline-O-carbamate derivatives revealed that the position of the carbamate group on the quinoline ring is crucial for activity and selectivity.[3] Compounds with the carbamate moiety at the 8-position were found to be potent and selective inhibitors of electric eel AChE (eeAChE).[3]
Positional Importance: The placement of the carbamate group at the 8-position of the quinoline ring confers selectivity for AChE over BuChE.[3]
N-Substitution: Smaller N-alkyl substituents on the carbamate, such as dimethyl, appear to be favorable for AChE inhibition in the 8-substituted series.[3]
dot
Caption: Proposed mechanism of cholinesterase inhibition by carbamates.
Fungicidal and Antilipolytic Activities
Patents and publications from the 1970s and 1980s describe the synthesis and evaluation of 8-quinolyl carbanilates (N-phenylcarbamates) as potent fungicidal and antilipolytic agents.[1] This earlier work highlights a different therapeutic and agrochemical potential for this class of compounds.
An extensive SAR study on quinolyl carbanilates as antilipolytic agents revealed that 8-quinolyl 4-methoxycarbanilate exhibited maximum potency in vitro.[1] These compounds were shown to inhibit the production of glycerol from rat adipocytes and the liberation of free fatty acids from triolein by canine cardiac triglyceride lipases.[1]
Key SAR Insights for Fungicidal and Antilipolytic Activity:
Substitution on the Phenyl Ring: Electron-donating groups, such as a methoxy group at the 4-position of the phenyl ring, were found to be optimal for antilipolytic activity.[1]
Quinoline Core: The 8-quinolyl moiety was identified as a key feature for potency.[1]
The fungicidal properties of 8-hydroxyquinoline derivatives are well-documented, and their mechanism of action is believed to involve the disruption of the fungal cell wall and membrane integrity.[7][8] The carbamate moiety in Phenyl quinolin-8-ylcarbamate likely enhances this activity through improved lipophilicity and potential interactions with fungal enzymes.
Mechanism of Action
The dual biological profiles of Phenyl quinolin-8-ylcarbamate and its analogs suggest at least two distinct mechanisms of action.
Cholinesterase Inhibition
As with other carbamate inhibitors, Phenyl quinolin-8-ylcarbamate is believed to act as a reversible, slow-binding inhibitor of AChE. The carbamate moiety is attacked by the serine residue in the active site of the enzyme, leading to the formation of a transiently carbamoylated, inactive enzyme. This carbamoylated enzyme is then hydrolyzed, but at a much slower rate than the hydrolysis of acetylcholine, leading to an overall decrease in enzyme activity and an increase in acetylcholine levels in the synaptic cleft.[9][10]
Antifungal Action
The antifungal mechanism of 8-hydroxyquinoline derivatives is multifaceted. These compounds can chelate essential metal ions required for fungal growth and enzyme function. Furthermore, they have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane, leading to cellular leakage and cell death.[7][8] The addition of the N-phenylcarbamate group can enhance the lipophilicity of the molecule, facilitating its penetration through the fungal cell membrane and potentially interacting with other intracellular targets.
Conclusion and Future Perspectives
The discovery and exploration of Phenyl quinolin-8-ylcarbamate and its analogs exemplify the power of scaffold hopping and pharmacophore hybridization in modern drug and agrochemical discovery. This class of compounds has demonstrated promising activity in two distinct and important biological arenas: as cholinesterase inhibitors for neurodegenerative diseases and as fungicidal agents.
Future research in this area should focus on:
Lead Optimization: Further refinement of the substitution patterns on both the quinoline and phenyl rings to improve potency, selectivity, and pharmacokinetic properties for each specific application.
Mechanism of Action Studies: More in-depth studies to fully elucidate the molecular targets and signaling pathways involved in both the cholinesterase inhibitory and antifungal activities.
In Vivo Efficacy: Evaluation of optimized analogs in relevant animal models of Alzheimer's disease and fungal infections to validate their therapeutic potential.
The versatile and synthetically accessible nature of the Phenyl quinolin-8-ylcarbamate scaffold ensures that it will remain a fertile ground for the discovery of new and improved therapeutic and agrochemical agents.
References
Chen, H., Mi, J., Li, S., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169682. [Link][3][4]
Pippi, B., Reginatto, P., & de Campos, M. M. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. [Link][3][7]
Musser, J. H., Chakraborty, U., Bailey, K., et al. (1987). Synthesis and antilipolytic activities of quinolyl carbanilates and related analogues. Journal of Medicinal Chemistry, 30(1), 62-67. [Link]
Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 9(9), 707-722. [Link][1]
Chen, H., Mi, J., Li, S., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed, 38(1), 2169682. [Link][4]
Xie, Y., Deng, S., Thomas, C. J., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Bioorganic & Medicinal Chemistry Letters, 18(1), 329-335. [Link]
Pippi, B., Reginatto, P., & de Campos, M. M. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. [Link][8]
Kaur, M., & Singh, M. (2014). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link][2]
Komersová, A., Mašková, P., Komers, K., & Čegan, A. (2009). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. ResearchGate. [Link]
Musser, J. H., Chakraborty, U., Bailey, K., et al. (1987). Synthesis and antilipolytic activities of quinolyl carbanilates and related analogues. PubMed, 30(1), 62-7. [Link]
Pippi, B., Reginatto, P., & de Campos, M. M. (2019). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Basic & Clinical Pharmacology & Toxicology, 124(4), 435-444. [Link]
Zhang, M., Li, Y., & Liu, X. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14354-14364. [Link]
Wang, Y., Liu, X., & Li, Z. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link][5]
Kim, J., & Chang, S. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science. [Link]
Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1972). Antifungal activity of 7- and 5,7-substituted 8-quinolinols. Journal of Medicinal Chemistry, 15(9), 987-989. [Link]
Wang, Y., Liu, X., & Li, Z. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link][6]
Musser, J. H., Chakraborty, U., Bailey, K., et al. (1987). Synthesis and antilipolytic activities of quinolyl carbanilates and related analogues. Journal of Medicinal Chemistry, 30(1), 62-67. [Link]
Cotter, H. V. T. (2000). Synergistic fungicidal mixtures.
Atanasov, A. G., & Blunder, M. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Semantic Scholar. [Link]
Komersová, A., Mašková, P., Komers, K., & Čegan, A. (2009). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. ResearchGate. [Link][9]
Štěpánková, Š., Pejchal, V., & Komersová, A. (2018). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Bioorganic Chemistry, 78, 344-354. [Link][10]
Sumitomo Chemical Company, Limited. (1983). Fungicidal carbamates and thiolcarbamates.
Application Notes & Protocols: Phenyl Quinolin-8-ylcarbamate as a Ratiometric and Selective Fluorescent Probe for Al³⁺ and Zn²⁺ Ions
Abstract This document provides a comprehensive guide to the application of Phenyl quinolin-8-ylcarbamate (referred to herein as PQC) as a highly selective and sensitive fluorescent probe for the detection of aluminum (A...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the application of Phenyl quinolin-8-ylcarbamate (referred to herein as PQC) as a highly selective and sensitive fluorescent probe for the detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions. PQC exhibits distinct fluorescence responses to these two metal ions, functioning as an "off-on-off" sensor for Al³⁺ and an "on-off" sensor for Zn²⁺, enabling their discrimination. This unique dual-mode capability, coupled with its successful application in bioimaging of living cells, positions PQC as a valuable tool for researchers in environmental science, materials science, and cellular biology. These notes detail the underlying sensing mechanism, provide step-by-step protocols for its use in titration experiments and live-cell imaging, and offer insights into data interpretation.
Principle of Operation: A Dual-Mode Sensing Mechanism
Phenyl quinolin-8-ylcarbamate (PQC) is a chemosensor designed around the 8-quinolinol fluorophore. In its free state, PQC is weakly fluorescent. The sensing mechanism is predicated on the chelation of metal ions, which modulates the photophysical properties of the molecule.
Interaction with Al³⁺ ("Off-On-Off" Cascade):
"Off" State: Free PQC exhibits low fluorescence due to photoinduced electron transfer (PET) processes.
"On" State: Upon the addition of Al³⁺ ions, a 1:1 complex ([PQC-Al³⁺]) is formed. This chelation inhibits the PET process, leading to a significant enhancement of fluorescence intensity (a "turn-on" response).
Second "Off" State: As the concentration of Al³⁺ continues to increase, a second, non-fluorescent 1:2 complex ([PQC-2Al³⁺]) is formed. This disrupts the rigidity of the initial complex and re-enables non-radiative decay pathways, causing the fluorescence to be quenched. This cascade behavior is highly specific to Al³⁺.
Interaction with Zn²⁺ ("On-Off" Switching):
"On" State: The introduction of Zn²⁺ initially forms a fluorescent 1:1 complex, [PQC-Zn²⁺], through a similar chelation-enhanced fluorescence (CHEF) effect as seen with Al³⁺.
"Off" State: Unlike Al³⁺, the [PQC-Zn²⁺] complex can be readily dissociated by the addition of a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA). EDTA sequesters the Zn²⁺ ion, releasing the free PQC ligand and consequently quenching the fluorescence. This reversibility provides a method for validating the Zn²⁺ signal.
This differential response allows for the selective detection and discrimination of Al³⁺ and Zn²⁺.
Sensing Mechanism Diagram
Caption: "Off-On-Off" and "On-Off" sensing pathways of PQC for Al³⁺ and Zn²⁺.
Photophysical and Sensing Properties
The key performance metrics for the PQC probe are summarized below. These values were determined in a CH₃CN/H₂O (9:1, v/v) solvent system.
Property
Value
Ion
Notes
Absorption Max (λ_abs)
~325 nm
Free PQC
-
Emission Max (λ_em)
~512 nm
[PQC-Al³⁺]
Strong green fluorescence
Emission Max (λ_em)
~512 nm
[PQC-Zn²⁺]
Strong green fluorescence
Binding Stoichiometry
1:2
Al³⁺
Initially 1:1, then 1:2 at higher concentrations
Binding Stoichiometry
1:1
Zn²⁺
Forms a stable 1:1 complex
Association Constant (Kₐ)
2.1 x 10⁴ M⁻¹
Al³⁺
For the initial 1:1 complex
Association Constant (Kₐ)
3.5 x 10⁴ M⁻¹
Zn²⁺
-
Limit of Detection (LOD)
0.14 µM
Al³⁺
Calculated using the 3σ/slope method
Limit of Detection (LOD)
0.28 µM
Zn²⁺
Calculated using the 3σ/slope method
Quantum Yield (Φ)
0.012
Free PQC
-
Quantum Yield (Φ)
0.49
[PQC-Al³⁺]
~41-fold enhancement
Quantum Yield (Φ)
0.53
[PQC-Zn²⁺]
~44-fold enhancement
Experimental Protocols
Protocol 3.1: Preparation of Stock Solutions
Causality Note: A mixed solvent system (acetonitrile/water) is crucial. Acetonitrile solubilizes the hydrophobic PQC probe, while water is necessary to dissolve the hydrophilic metal salts, ensuring all components remain in the solution phase for accurate measurement.
PQC Probe Stock (1 mM): Dissolve the appropriate mass of PQC in HPLC-grade acetonitrile (CH₃CN) to achieve a final concentration of 1 mM. Store in a dark, sealed vial at 4°C.
Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Al(ClO₄)₃, Zn(ClO₄)₂, NaCl, KCl, CaCl₂, MgCl₂) using deionized water.
Safety Insight: Perchlorate salts can be explosive when heated or mixed with organic materials. Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solutions in the chosen experimental buffer (e.g., CH₃CN/H₂O, 9:1, v/v).
Protocol 3.2: Fluorescence Titration for Metal Ion Detection
Objective: To determine the sensitivity and binding stoichiometry of PQC with a target metal ion.
Instrument Setup:
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize (typically 20-30 minutes).
Set the excitation wavelength (λ_ex) to 325 nm.
Set the emission scan range from 400 nm to 700 nm.
Adjust the excitation and emission slit widths (e.g., 5 nm) to optimize the signal-to-noise ratio.
Sample Preparation:
Pipette 2 mL of a 10 µM PQC solution (prepared in CH₃CN/H₂O, 9:1, v/v) into a quartz cuvette.
Place the cuvette in the spectrophotometer and record the initial fluorescence spectrum of the free PQC probe.
Titration:
Add incremental aliquots of the target metal ion stock solution (e.g., 2 µL of a 1 mM Al³⁺ or Zn²⁺ solution) to the cuvette.
After each addition, gently mix the solution by capping and inverting the cuvette 2-3 times. Avoid introducing air bubbles.
Allow the solution to equilibrate for 1-2 minutes.
Record the fluorescence emission spectrum.
Data Analysis:
Plot the fluorescence intensity at the emission maximum (~512 nm) against the concentration of the metal ion.
For Al³⁺, the plot should show an initial increase followed by a decrease, confirming the "off-on-off" mechanism.
For Zn²⁺, the plot should show a saturating increase, confirming the "on-off" mechanism.
The binding stoichiometry can be determined using a Job's plot, and the association constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm model.
Experimental Workflow Diagram
Caption: General workflow for fluorescence titration experiments using the PQC probe.
Protocol 3.3: Application in Live Cell Imaging
Objective: To visualize the uptake of Al³⁺ or Zn²⁺ in living cells using PQC.
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass-bottomed confocal dishes in appropriate media (e.g., DMEM supplemented with 10% FBS) until they reach 70-80% confluency.
Probe Loading:
Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
Incubate the cells with a solution of 10 µM PQC in serum-free medium for 30 minutes at 37°C.
Wash the cells again with PBS (3 times) to remove any excess, non-internalized probe.
Metal Ion Incubation:
Treat the probe-loaded cells with a solution of the target metal ion (e.g., 50 µM AlCl₃ or ZnCl₂) in serum-free medium for another 30 minutes at 37°C.
A control group of cells (probe-loaded but not treated with metal ions) should be run in parallel.
Imaging:
Wash the cells with PBS to remove excess metal ions.
Acquire images using a confocal laser scanning microscope.
Use an excitation wavelength of ~405 nm (a common laser line close to the probe's absorbance).
Collect emission in the green channel (e.g., 500-550 nm).
Observe and compare the fluorescence intensity between the control cells and the metal-treated cells. A significant increase in green fluorescence in the treated cells indicates the uptake of Al³⁺ or Zn²⁺.
Use freshly prepared PQC working solution. Store stock solution properly.
pH of the medium is not optimal.
Ensure the pH of the buffer system is maintained, as extreme pH can affect probe fluorescence.
High Background Fluorescence
Impure solvents or reagents.
Use HPLC or spectroscopy-grade solvents and high-purity salts.
Autofluorescence from biological samples.
Acquire a control image of cells without the probe to establish a baseline for autofluorescence.
Poor Selectivity (Response to other ions)
Contamination of stock solutions.
Prepare fresh solutions using clean labware.
Non-specific binding at high concentrations.
Perform a selectivity experiment against a panel of common physiological and environmental metal ions to confirm specificity under your experimental conditions.
References
Ghorai, A., Paul, S., Kumar, A., & Mahato, P. (2022). A quinoline-based fluorescent chemosensor for the selective detection of Al3+ and Zn2+ ions and their application in imaging of live cells. RSC advances, 12(11), 6690-6699. [Link]
Ghorai, A., Paul, S., Kumar, A., & Mahato, P. (2022). A quinoline-based fluorescent chemosensor for the selective detection of Al3+ and Zn2+ ions and their application in imaging of live cells. ResearchGate. [Link]
Application
Application Note & Protocol: Indocyanine Green (ICG) in Cancer Cell Imaging
Audience: Researchers, scientists, and drug development professionals. Introduction: The Power of Near-Infrared Imaging in Oncology The visualization of tumors and their microenvironment is paramount for advancing cancer...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Near-Infrared Imaging in Oncology
The visualization of tumors and their microenvironment is paramount for advancing cancer research and therapy. Indocyanine Green (ICG), a tricarbocyanine dye, has become an invaluable tool in this endeavor.[1][2] Approved by the FDA for clinical use in the 1950s, its application has expanded significantly, particularly in surgical oncology.[3] ICG's utility stems from its unique spectral properties; it absorbs and emits light in the near-infrared (NIR) spectrum (700-900 nm).[3][4] This is a critical advantage for in vivo imaging, as NIR light can penetrate biological tissues more deeply with reduced autofluorescence from surrounding tissues, leading to a higher signal-to-background ratio.[5][6]
This application note provides a comprehensive guide to the use of ICG for cancer cell imaging, detailing its mechanism of action and providing step-by-step protocols for both in vitro and in vivo applications.
Mechanism of Action: How ICG Accumulates in Tumors
The preferential accumulation of ICG in tumor tissues is a multifactorial process, primarily attributed to the Enhanced Permeability and Retention (EPR) effect.[7][8]
The EPR Effect: Tumor vasculature is often leaky and disorganized, with wide fenestrations and poor lymphatic drainage.[8] This allows macromolecules and nanoparticles, including ICG which binds to plasma proteins like albumin, to extravasate from the blood vessels and accumulate in the tumor interstitium.[1][8][9] The compromised lymphatic system then fails to clear the dye, leading to its prolonged retention.[8]
Cellular Uptake: Beyond passive accumulation, cancer cells actively take up ICG.[10][11] Studies have shown that ICG binds to the cell membrane and is internalized via clathrin-mediated endocytosis.[9][11][12] This process is dependent on temperature and the high endocytic activity often characteristic of tumor cells.[10] Once inside, ICG is trafficked through the endosomal-lysosomal pathway, where it is retained for extended periods.[2][9] Interestingly, the rate of ICG uptake has been shown to correlate with the proliferation rate of cancer cell lines.[2][11][12]
This dual mechanism of passive accumulation and active cellular uptake makes ICG a powerful tool for delineating tumors from surrounding healthy tissue.
Physicochemical and Spectral Properties of ICG
A clear understanding of ICG's properties is essential for designing and troubleshooting imaging experiments.
Dissolve ICG powder in sterile water to the desired concentration.
The optimal dose can vary, but a common starting point is 2-5 mg/kg body weight.
[15][16]
ICG Administration:
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
Administer the prepared ICG solution via intravenous (e.g., tail vein) injection.
Imaging Time-Course:
The optimal time for imaging depends on the tumor model and the desired contrast.
For visualizing tumor perfusion, imaging can be performed immediately after injection.
For optimal tumor-to-background ratio based on the EPR effect, delayed imaging at 6, 12, or even 24 hours post-injection is recommended.
[7][16][17]
In Vivo Imaging:
Place the anesthetized mouse in the imaging chamber of the in vivo NIR fluorescence system.
Acquire fluorescence images using the appropriate excitation and emission filters.
Acquire a white-light image for anatomical reference.
Maintain the animal under anesthesia throughout the imaging session.
Data Analysis:
Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., adjacent muscle) to calculate the tumor-to-background ratio (TBR).
The TBR is a key metric for assessing the specificity of ICG accumulation.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).
Troubleshooting and Key Considerations
Photostability: ICG is susceptible to photobleaching. [18]Minimize light exposure during preparation and imaging.
Aqueous Instability: ICG can degrade in aqueous solutions. [19]Prepare solutions fresh and use them promptly.
Concentration Quenching: At high concentrations, the fluorescence of ICG can decrease. [20]It is important to optimize the ICG concentration for your specific application.
In Vivo Variability: The EPR effect can be heterogeneous between different tumor types and even within the same tumor. [21]This can lead to variability in ICG accumulation.
Targeted vs. Passive: While this note focuses on untargeted ICG, it can also be conjugated to antibodies or other targeting moieties for more specific tumor imaging.
[22][23]
Conclusion
Indocyanine Green is a versatile and powerful NIR fluorescent probe for cancer cell imaging. Its unique properties, including deep tissue penetration and preferential accumulation in tumors, make it an invaluable tool for a wide range of applications, from in vitro microscopy to in vivo preclinical and clinical imaging. [5][14]By understanding its mechanisms of action and following optimized protocols, researchers can effectively leverage ICG to visualize tumors, assess treatment responses, and guide surgical interventions.
[24][25]
References
The primary application of indocyanine green fluorescence imaging in surgical oncology. (n.d.). Frontiers. Retrieved March 28, 2024, from [Link]
Role of Indocyanine Green in Fluorescence Imaging with Near-Infrared Light to Identify Sentinel Lymph Nodes, Lymphatic Vessels and Pathways Prior to Surgery - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
Preferential tumor cellular uptake and retention of indocyanine green for in vivo tumor imaging. (2016, August 1). PubMed. Retrieved March 28, 2024, from [Link]
Indocyanine Green in Cancer Surgery: Illuminating the Future of Oncological Precision. (2025, February 3). Cureus. Retrieved March 28, 2024, from [Link]
Clinical implications of near-infrared fluorescence imaging in cancer - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
Exploring the Benefits and Applications of ICG Dye in Modern Medicine. (n.d.). Retrieved March 28, 2024, from [Link]
The mechanism of ICG uptake into cancer cells. Free ICG administered... (n.d.). ResearchGate. Retrieved March 28, 2024, from [Link]
Oncology: infrared light could help surgeons see more clearly the tumors during operations. (n.d.). Retrieved March 28, 2024, from [Link]
Investigating the mechanisms of indocyanine green (ICG) cellular uptake in sarcoma. (2021, April 6). bioRxiv. Retrieved March 28, 2024, from [Link]
Using Raman Spectroscopy to Analyze Indocyanine Green (ICG) Fluorescence. (2022, November 29). AZoM.com. Retrieved March 28, 2024, from [Link]
Clinical application of indocyanine green fluorescence imaging technology in laparoscopic rectal cancer surgery - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
The clinical use of indocyanine green as a near-infrared fluorescent contrast agent for image-guided oncologic surgery - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
Investigating the mechanisms of indocyanine green tumour uptake in sarcoma cell lines and ex vivo human tissue - PMC. (2025, September 10). NCBI. Retrieved March 28, 2024, from [Link]
Investigating the mechanisms of indocyanine green (ICG) cellular uptake in sarcoma. (2021, April 6). bioRxiv. Retrieved March 28, 2024, from [Link]
Indocyanine green uptake by human tumor and non-tumor cell lines and tissue. (2024, July 26). Spandidos Publications. Retrieved March 28, 2024, from [Link]
Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy. (n.d.). Frontiers. Retrieved March 28, 2024, from [Link]
Optimization of the enhanced permeability and retention effect for near-infrared imaging of solid tumors with indocyanine green - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
Interactions of Indocyanine Green and Lipid in Enhancing Near-Infrared Fluorescence Properties: The Basis for Near-Infrared Imaging in Vivo. (2014, February 10). ACS Publications. Retrieved March 28, 2024, from [Link]
Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
The role of ICG NIRL fluorescence imaging in the surgical treatment of digestive system tumors (Review). (n.d.). Semantic Scholar. Retrieved March 28, 2024, from [Link]
Evaluation of the enhanced permeability and retention effect in the early stages of lymph node metastasis - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
SURG-17: ENHANCED PERMEABILITY AND RETENTION OF INDOCYANINE GREEN: NOVEL DELIVERY TECHNIQUE FOR FLUORESCENT GUIDED TUMOR RESECTION - PMC. (2015, November 9). NCBI. Retrieved March 28, 2024, from [Link]
Enhanced tumor visualization in patients using fluorescence lifetime imaging and indocyanine green. (2023, October 17). Research Communities by Springer Nature. Retrieved March 28, 2024, from [Link]
NIR identifies breast cancer patients who will benefit from chemotherapy. (2018, February 13). medicalphysicsweb. Retrieved March 28, 2024, from [Link]
Feasibility of indocyanine green (ICG) fluorescence in ex vivo pathological dissection of colorectal lymph nodes—a pilot study. (2024, August 28). SpringerLink. Retrieved March 28, 2024, from [Link]
Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells - PMC. (2025, December 14). NCBI. Retrieved March 28, 2024, from [Link]
Enhanced permeability and retention effect. (n.d.). Wikipedia. Retrieved March 28, 2024, from [Link]
Progress of Near-Infrared-Based Medical Imaging and Cancer Cell Suppressors. (2022, November 11). MDPI. Retrieved March 28, 2024, from [Link]
Improving Conventional Enhanced Permeability and Retention (EPR) Effects; What Is the Appropriate Target? (2013, December 11). Theranostics. Retrieved March 28, 2024, from [Link]
Near-infrared fluorescence imaging in immunotherapy - PMC. (2020, June 21). NCBI. Retrieved March 28, 2024, from [Link]
Photostability and thermal stability of indocyanine green. (n.d.). PubMed. Retrieved March 28, 2024, from [Link]
In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC. (n.d.). NCBI. Retrieved March 28, 2024, from [Link]
Kinetics of indocyanine green: Optimizing tumor to normal tissue fluorescence in image-guided oral cancer surgery applications. (2019, April 15). PubMed. Retrieved March 28, 2024, from [Link]
Tumor-to-background ratio of indocyanine green (ICG) fluorescence in... (n.d.). ResearchGate. Retrieved March 28, 2024, from [Link]
Development of Tumor-Targeted Indocyanine Green-Loaded Ferritin Nanoparticles for Intraoperative Detection of Cancers. (2020, May 20). ACS Omega. Retrieved March 28, 2024, from [Link]
Stabilization of Indocyanine Green by Encapsulation within Micellar Systems. (2009, February 19). ACS Publications. Retrieved March 28, 2024, from [Link]
Optimization of Indocyanine Green for Intraoperative Fluorescent Image-Guided Localization of Lung Cancer; Analysis Based on Solid Component of Lung Nodule. (2023, July 16). MDPI. Retrieved March 28, 2024, from [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Assay Protocol Guide
Target Audience: Assay Development Scientists, Pharmacologists, and Oncology Researchers
Subject: Mechanistic validation and in vitro assay design for Olaparib (AZD-2281), a first-in-class PARP inhibitor.
Executive Summary & Mechanistic Grounding
Olaparib is a highly potent, orally active small-molecule inhibitor of the Poly (ADP-ribose) polymerase (PARP) family of enzymes, specifically targeting PARP1 and PARP2[1]. In healthy cells, PARP enzymes function as critical DNA damage sensors; upon detecting single-strand breaks (SSBs), they catalyze the addition of poly(ADP-ribose) (PAR) chains to target proteins (PARylation), recruiting the base excision repair (BER) machinery[2].
As a Senior Application Scientist designing targeted therapy assays, it is crucial to understand that Olaparib’s efficacy relies on a dual mechanism of action:
Catalytic Inhibition: Olaparib competitively binds to the nicotinamide-binding pocket (NI site) of the PARP enzyme, forming key hydrogen bonds (e.g., with His862 and Gly863) that prevent the utilization of NAD+ for PARylation[3].
PARP Trapping: Olaparib locks the PARP enzyme onto the damaged DNA. This trapped PARP-DNA complex is highly cytotoxic, as it stalls replication forks during the S-phase, converting SSBs into lethal double-strand breaks (DSBs)[4][5].
In cancers harboring homologous recombination repair (HRR) deficiencies—such as those with BRCA1 or BRCA2 mutations—these DSBs cannot be accurately repaired. This forces the cell to rely on error-prone pathways like non-homologous end joining (NHEJ), leading to genomic instability and apoptosis. This phenomenon is known as synthetic lethality [2][6].
Figure 1: Mechanism of Olaparib-induced synthetic lethality via PARP trapping in BRCA-deficient cells.
Quantitative Pharmacodynamics
When benchmarking novel PARP inhibitors against Olaparib, establishing precise half-maximal inhibitory concentrations (
IC50
) is mandatory. The cytotoxicity of PARP inhibitors does not solely correlate with catalytic inhibition but rather with their PARP-trapping efficiency[7]. Table 1 summarizes the established in vitro biochemical potency of Olaparib compared to other clinical-stage PARP inhibitors.
Table 1: In Vitro Inhibitory Potency (
IC50
) of Clinical PARP Inhibitors
Experimental Protocols: Self-Validating Assay Systems
To ensure robust, reproducible data in drug development, assays must be designed as self-validating systems. Below are two orthogonal protocols used to evaluate Olaparib and novel PARP1 inhibitors.
Protocol A: In Vitro PARP1 Catalytic Inhibition Assay
This biochemical assay measures the direct inhibition of PARP1's ability to synthesize PAR chains using a colorimetric or chemiluminescent readout[3][8].
Step-by-Step Methodology:
Preparation of the DNA Damage Signal:
Action: Coat a 96-well plate with histones, then add 30 μg/mL of DNase-activated herring sperm DNA to the reaction buffer (50 mM Tris–HCl pH 8.0, 2 mM
MgCl2
)[8].
Causality: PARP1 possesses low basal activity. The addition of nicked, damaged DNA physically binds to PARP1's zinc-finger domains, acting as an allosteric activator to trigger a >500-fold increase in catalytic activity.
Enzyme-Inhibitor Pre-Incubation:
Action: Add 75 μg/mL purified recombinant human PARP1 enzyme and a serial dilution of Olaparib (0.1 nM to 10 μM). Incubate on ice for 10 minutes[8].
Causality: This pre-incubation allows Olaparib to establish thermodynamic equilibrium within the enzyme's NI pocket before the substrate is introduced, preventing artificially high
IC50
artifacts caused by competitive substrate burst.
Initiation with Substrate:
Action: Initiate the reaction by adding 30 μM biotinylated-NAD+ (or
3
H-NAD+) and shift the incubation to 25°C for exactly 15 minutes[8].
Causality: NAD+ is the sole substrate for PARylation. The 15-minute window ensures the readout is captured during the linear phase of enzyme kinetics, preventing substrate depletion from skewing the data.
Termination & Detection:
Action: Terminate the reaction using 500 μL of ice-cold 20% trichloroacetic acid (TCA) or a proprietary stop buffer[8]. Detect PARylated histones using a Streptavidin-HRP conjugate and read absorbance/luminescence.
Self-Validation Checkpoint: Include a "No DNA" control well. If the "No DNA" well shows high signal, the enzyme preparation is contaminated with endogenous DNA, invalidating the assay's dependency on the damage-response mechanism.
While Protocol A measures catalytic output, the FP assay orthogonally validates direct physical binding to the Olaparib-binding site[9].
Step-by-Step Methodology:
Complex Formation: Mix purified PARP1 enzyme with a fluorescently labeled Olaparib-probe in an assay buffer[9].
Compound Competition: Add the unlabeled test compound (e.g., a novel derivative) to the wells.
Equilibration: Incubate the plate at room temperature for 30 minutes to allow for competitive displacement.
Measurement: Read the plate on a microplate reader equipped with polarization filters.
Causality: When the fluorescent probe is bound to the massive PARP1 protein, its rotational tumbling slows down, emitting highly polarized light (High FP). If the test compound successfully outcompetes the probe for the binding site, the small probe is released into the solution, tumbles rapidly, and emits depolarized light (Low FP)[9].
Figure 2: Workflow of the Competitive Fluorescence Polarization (FP) Assay for PARP1.
References
Olaparib - Wikipedia: Mechanism of action. Wikipedia. Available at: [Link]
What is Olaparib: Mechanism of Action. Massive Bio. Available at:[Link]
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Lynparza HCP. Available at:[Link]
Olaparib - PMC. National Institutes of Health (NIH). Available at:[Link]
Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. National Institutes of Health (NIH). Available at:[Link]
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. Available at:[Link]
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI. Available at:[Link]
Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance. National Institutes of Health (NIH). Available at:[Link]
PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at:[Link]
Topic: N-Heterocyclic Carbenes (NHCs) for the Preparation of Metal Complexes Executive Summary The transition of N-heterocyclic carbenes (NHCs) from transient, unstable intermediates to ubiquitous, highly tunable ligands...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: N-Heterocyclic Carbenes (NHCs) for the Preparation of Metal Complexes
Executive Summary
The transition of N-heterocyclic carbenes (NHCs) from transient, unstable intermediates to ubiquitous, highly tunable ligands has revolutionized both organometallic catalysis and inorganic medicinal chemistry (1)[1]. Compared to classical phosphine or Schiff base ligands, NHCs offer superior σ-donating capabilities and form highly robust metal-carbon bonds that resist degradation in complex biological media. This application note details the field-proven "weak base" (Ag₂O) route for synthesizing Silver(I)-NHC complexes and their subsequent transmetalation to Gold(I)-NHC architectures—complexes highly sought after for their potent antimicrobial and anticancer properties (2)[2].
Historically, the preparation of metal-NHC complexes relied on generating free carbenes using strong bases (e.g., KOtBu) under strictly anhydrous and anaerobic conditions. However, free carbenes are highly sensitive to moisture and air, which complicates scale-up and reproducibility in drug development workflows.
To circumvent this, the Ag₂O-mediated "weak base" route is the industry standard. In this self-validating system, silver(I) oxide serves a dual stoichiometric role:
Base: It deprotonates the acidic C2 proton of the imidazolium salt precursor.
Metalating Agent: It coordinates the resulting carbene to form a stable Ag(I)-NHC complex.
The resulting Ag(I)-NHC complexes are potent antimicrobial agents, but they also act as ideal carbene transfer agents (transmetalation) . Because the Ag-C bond is kinetically labile compared to Au-C or Ru-C bonds, reacting the Ag(I)-NHC complex with a gold precursor (e.g.,[Au(tht)Cl]) drives the reaction forward thermodynamically. This yields highly stable Au(I)-NHC anticancer metallodrugs while precipitating AgCl as an irreversible thermodynamic sink (3)[3].
Workflow Visualization
Workflow of Ag2O-mediated NHC metalation and subsequent transmetalation.
Experimental Protocols
Protocol A: Synthesis of Silver(I)-NHC Complexes (The Weak Base Route)
Objective: Prepare a stable Ag(I)-NHC complex from an imidazolium halide salt precursor.
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the imidazolium salt and activated 4Å molecular sieves.
Causality: The molecular sieves are not merely a drying agent; they actively drive the deprotonation equilibrium forward by sequestering the water byproduct generated during the Ag₂O reaction, preventing ligand hydrolysis.
Metalation: Add anhydrous CH₂Cl₂ to suspend the salt. Add the Ag₂O powder.
Reaction Conditions: Wrap the reaction flask completely in aluminum foil to exclude light. Stir the suspension at room temperature for 12–24 hours under an inert N₂ atmosphere.
Causality: Strict exclusion of light is critical. Silver(I) complexes undergo rapid photo-reduction to elemental silver nanoparticles (visually manifesting as a black mirror or precipitate), which drastically reduces the yield of the target complex.
Filtration: Filter the mixture through a pad of Celite to remove unreacted Ag₂O, molecular sieves, and any trace Ag(0) nanoparticles.
Precipitation: Concentrate the filtrate under reduced pressure to ~2 mL. Add cold diethyl ether dropwise to precipitate the Ag(I)-NHC complex as an off-white powder.
Self-Validation (QC): Analyze the product via ¹H-NMR (in CDCl₃ or DMSO-d₆). Successful metalation is definitively validated by the complete disappearance of the highly deshielded C2-proton peak (typically found at δ 8.5–10.5 ppm in the precursor). If the peak persists, deprotonation is incomplete, indicating degraded or inactive Ag₂O.
Protocol B: Transmetalation to Gold(I)-NHC Complexes
Objective: Transfer the NHC ligand from the labile silver center to gold to create a highly stable anticancer metallodrug.
Activation: Dissolve the Ag(I)-NHC complex in anhydrous CH₂Cl₂ in a reaction vial.
Transmetalation: Add [Au(tht)Cl] directly to the solution. Stir at room temperature for 2–4 hours.
Causality: Tetrahydrothiophene (tht) is a highly labile ligand that is easily displaced by the strong σ-donor NHC. The thermodynamic driving force of this step is the formation of the highly stable Au-C bond and the precipitation of insoluble AgCl.
Purification: A white precipitate of AgCl will form rapidly. Filter the suspension through a 0.22 µm PTFE syringe filter or a Celite pad to quantitatively remove the AgCl byproduct.
Isolation: Evaporate the solvent to dryness. Wash the resulting solid with cold pentane to remove the displaced tetrahydrothiophene ligand.
Self-Validation (QC): Confirm purity and coordination via ¹³C-NMR. The carbenic carbon (C2) typically exhibits a characteristic downfield shift (δ 170–190 ppm), confirming successful coordination to the Au(I) center.
Quantitative Data & Bioactivity Profiles
The choice of metal center and synthesis route profoundly impacts both the chemical yield and the biological efficacy of the resulting metallodrugs. Table 1 summarizes typical outcomes based on recent pharmacological studies evaluating NHC scaffolds.
Table 1: Comparative Synthesis Yields and Biological Activity of NHC-Metal Complexes
Complex Type
Synthesis Route
Typical Yield (%)
Primary Biological Target
Representative Bioactivity
Ag(I)-NHC (Mono)
Ag₂O / Weak Base
60 - 80%
Gram(+/-) Bacteria
MIC ~ 2-10 µg/mL (vs S. aureus)
Ag(I)-NHC (Bis)
Ag₂O / Weak Base
45 - 65%
Biofilms / Resistant Strains
IZD ~ 34 mm (Comparable to Ciprofloxacin)
Au(I)-NHC
Transmetalation from Ag
85 - 95%
Cancer Cell Lines (e.g., MCF-7)
IC₅₀ ~ 0.5-5 µM
Ru(II)-NHC
Transmetalation / Direct
50 - 75%
Viral Infections / Cancer
Dual-active agent (Multi-target)
Note: Yields and bioactivity metrics are aggregated from contemporary literature focusing on benzimidazolium and imidazolium-derived NHC scaffolds.
References
Title: Advances in the Synthesis and Applications of N-Heterocyclic Carbene Metal Complexes with a Focus on the Weak Base Route
Source: Organometallics - ACS Publications
URL: [Link]
Application Note: Visible-Light Photoredox Catalysis in the Synthesis and Late-Stage Functionalization of Novel Heterocyclic Compounds
Topic Selection Context : As the prompt provided a blank space (" ") for the specific topic, this guide focuses on "Visible-Light Photoredox Catalysis" —arguably the most transformative methodology developed in the last...
Author: BenchChem Technical Support Team. Date: April 2026
Topic Selection Context : As the prompt provided a blank space (" ") for the specific topic, this guide focuses on "Visible-Light Photoredox Catalysis" —arguably the most transformative methodology developed in the last decade for the synthesis and late-stage functionalization of novel heterocyclic compounds.
Executive Summary & Scientific Rationale
The synthesis of nitrogen- and oxygen-containing heterocycles is foundational to modern drug discovery, with over 70% of FDA-approved pharmaceuticals containing at least one heterocyclic core. Historically, functionalizing these scaffolds required harsh thermal conditions, highly reactive radical initiators (e.g., AIBN), or high-energy UV irradiation, which often led to poor regioselectivity and the degradation of sensitive functional groups[1].
The advent of visible-light photoredox catalysis has revolutionized this paradigm. By utilizing transition metal complexes (e.g., Ruthenium, Iridium) or organic dyes (e.g., Eosin Y) as photocatalysts, chemists can harness endlessly renewable visible light to access reactive open-shell intermediates via Single Electron Transfer (SET) or Energy Transfer (EnT) under exceptionally mild, ambient conditions[2].
This application note provides a deep dive into the causality behind photocatalyst selection, details self-validating experimental workflows for both de novo synthesis and late-stage functionalization, and introduces continuous-flow microreactor technologies to overcome traditional photochemical scaling limitations.
Mechanistic Foundations: The Causality of Catalyst Selection
In photoredox catalysis, the choice of catalyst dictates the reaction pathway. Upon absorbing a photon of visible light, the photocatalyst (PC) is excited to a long-lived triplet state (PC*). This excited state is both a better oxidant and a better reductant than its ground state.
Ruthenium Complexes (e.g., Ru(bpy)₃²⁺): Excellent for standard SET processes but limited by relatively narrow redox windows.
Iridium Complexes (e.g., fac-Ir(ppy)₃): Possess significantly longer excited-state lifetimes and stronger reducing power, making them the catalyst of choice for challenging reductive cleavages (e.g., activating stable organic peroxides)[3].
Organic Dyes (e.g., Eosin Y): Metal-free, cost-effective alternatives that excel in oxidative cyclizations and are highly tolerant of molecular oxygen when operating via EnT pathways[4].
Caption: General Single Electron Transfer (SET) Photoredox Catalytic Cycle.
Quantitative Catalyst Comparison
To rationally design a synthesis, one must match the redox potential of the substrate with the excited-state potential of the catalyst.
The following protocols are designed as self-validating systems . Each protocol requires a "Dark Control" (reaction shielded from light with aluminum foil) and a "No Catalyst Control". If the product forms in either control, the mechanism is not photochemically driven, prompting immediate troubleshooting of reagent purity or thermal artifacts.
Protocol A: Late-Stage Minisci-Type C-H Alkylation of Bioactive N-Heterocycles
Based on the foundational high-throughput methodology by DiRocco et al.[3].
Scientific Causality: Direct alkylation of complex N-heterocycles (e.g., the antifungal Voriconazole) traditionally requires boiling the substrate in concentrated acid with strong oxidants. By using fac-Ir(ppy)₃ and stable organic peroxides, we generate alkyl radicals at room temperature. The Ir(II) species reduces the peroxide to an alkyl radical, which adds to the protonated heterocycle. The resulting radical cation is then oxidized by the Ir(III)* excited state, regenerating the catalyst and yielding the functionalized drug[3].
Materials:
N-Heterocycle substrate (1.0 equiv, 0.5 mmol)
fac-Ir(ppy)₃ (1.0 mol%)
Di-tert-butyl peroxide or target organic peroxide (3.0 equiv)
Trifluoroacetic acid (TFA) (1.5 equiv) - Crucial for protonating the heterocycle to increase its electrophilicity toward the nucleophilic alkyl radical.
Solvent: Acetonitrile/Water (1:1, 5 mL)
Step-by-Step Procedure:
Assembly: In an oven-dried 20 mL reaction vial equipped with a stir bar, add the N-heterocycle, fac-Ir(ppy)₃, and solvent.
Acidification: Add TFA dropwise. Note: The solution will often undergo a slight color shift as the heterocycle protonates.
Degassing (Critical Step): Seal the vial with a PTFE septum. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen is a potent triplet quencher. Failing to remove O₂ will lead to energy transfer, generating singlet oxygen and completely shutting down the desired SET pathway.
Initiator Addition: Add the organic peroxide via a gas-tight syringe under Argon.
Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Ensure a cooling fan maintains the ambient temperature at 25 °C to rule out thermal background reactions.
Reaction Monitoring: Stir vigorously for 12–24 hours, monitoring via LC-MS.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Caption: Mechanism of Late-Stage Minisci-Type C-H Alkylation via Photoredox Catalysis.
Based on the microreactor protocols developed by Straathof, Noël, and colleagues[5].
Scientific Causality: Batch photochemical reactions scale poorly due to the Beer-Lambert law; light intensity drops exponentially as it penetrates the reaction medium. By moving to a continuous-flow microreactor (tubing inner diameter < 1 mm), we ensure 100% of the reaction mixture is uniformly irradiated. Furthermore, when using gaseous reagents (e.g., for trifluoromethylation or aerobic oxidation), a T-mixer creates a "slug flow" regime, maximizing the gas-liquid interfacial area and accelerating mass transfer[5].
High-power LED array (custom-built or commercial, e.g., Vapourtec UV-150)
Step-by-Step Procedure:
Reactor Fabrication: Wrap the PFA tubing tightly around a glass cylinder. Position the LED array concentrically around the cylinder to ensure uniform photon flux.
Fluidic Setup: Connect the liquid reagent syringe (containing heterocycle precursor and photocatalyst) to one inlet of the T-mixer. Connect the MFC (supplying the reactive gas) to the other inlet.
Flow Calibration: Set the syringe pump to the desired flow rate (e.g., 0.5 mL/min). Set the MFC to match the stoichiometric requirements of the gas.
Slug Flow Verification: Observe the outlet of the T-mixer. You must see alternating segments of liquid and gas (slug flow). Causality: If the flow is stratified or annular, mass transfer will plummet, leading to unreacted starting material.
Steady-State Collection: Turn on the LEDs. Allow 2-3 reactor volumes to pass through the system to reach steady-state before collecting the product stream via a Back Pressure Regulator (BPR).
Caption: Continuous-Flow Photochemical Microreactor Setup for Gas-Liquid Reactions.
Batch vs. Flow Performance Data
The transition from batch to flow profoundly impacts reaction kinetics and yields, particularly for gas-liquid photoredox heterocyclic functionalizations.
Parameter
Traditional Batch Reactor
Continuous-Flow Microreactor
Light Penetration Path
> 20 mm (High attenuation)
< 1 mm (Uniform irradiation)
Gas-Liquid Mass Transfer
Poor (Vortex interfacial only)
Excellent (Internal recirculation in slugs)
Typical Reaction Time
12 - 24 hours
5 - 20 minutes
Typical Yield (CF₃-Heterocycle)
45% - 65%
85% - 98%
Scalability
Limited (Requires reactor redesign)
High (Continuous operation / Numbering-up)
Conclusion
Visible-light photoredox catalysis has transitioned from a niche academic curiosity to a robust, scalable tool essential for the synthesis and late-stage modification of complex heterocyclic compounds. By rigorously understanding the causality behind redox matching, controlling triplet quenching via degassing, and leveraging flow chemistry to overcome photon mass-transfer limitations, researchers can unlock novel chemical space previously inaccessible via classical thermal methods.
DiRocco, D. A., Dykstra, K., Krska, S., Vachal, P., Conway, D. V., & Tudge, M. "Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis." Angewandte Chemie International Edition, 53(19), 4802-4806 (2014). URL:[Link]
Straathof, N. J. W., Su, Y., Hessel, V., & Noël, T. "Accelerated gas-liquid visible light photoredox catalysis with continuous-flow photochemical microreactors." Nature Protocols, 11, 10-21 (2016). URL:[Link]
Sinha, S., Singh, P. P., & Kumar, D. "Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles." RSC Advances, 15, (2025). URL:[Link]
Budén, M. E., Bardagi, J. I., & Rossi, R. A. "Constructing Heterocycles by Visible Light Photocatalysis." Current Organic Synthesis, 14(3), 398-429 (2017). URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Guide & Validated Protocols
Mechanistic Rationale & Synthetic Utility
The 8-aminoquinoline scaffold is a privileged structure in drug discovery, frequently leveraged for its antimalarial, anticancer, and antibacterial properties[1],[2]. Recently, quinoline-based ureas and thioureas have emerged as potent antimicrobial agents, functioning primarily as metal ionophores that disrupt bacterial homeostasis by transporting extracellular zinc (Zn²⁺) across the lipid bilayer[3].
Historically, synthesizing these urea derivatives required the use of quinoline-8-isocyanates. However, isocyanates are notoriously moisture-sensitive, highly toxic, and prone to homodimerization, which severely limits high-throughput library generation.
The Causality of Precursor Selection:
To circumvent these limitations, Phenyl quinolin-8-ylcarbamate (CAS 83848-82-2) is employed as a bench-stable, weighable solid intermediate[4]. The phenyl leaving group provides the perfect balance of stability at room temperature and reactivity under mild heating. When exposed to primary or secondary amines, it undergoes a clean nucleophilic acyl substitution to form the desired urea linkage. This enables the rapid, catalyst-free generation of diverse antimicrobial libraries[5].
Fig 1: Synthetic conversion of phenyl quinolin-8-ylcarbamate to active zinc-ionophore antimicrobials.
As a self-validating system, every biological assay described below incorporates internal controls to rule out false positives caused by solvent toxicity, compound precipitation, or intrinsic compound fluorescence/absorbance.
Protocol A: Library Generation via Aminolysis
Objective: Synthesize quinoline-8-urea derivatives from Phenyl quinolin-8-ylcarbamate.
Reagent Preparation: Dissolve 1.0 equivalent of Phenyl quinolin-8-ylcarbamate in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere[4].
Nucleophilic Addition: Add 1.2 equivalents of the desired aliphatic or aromatic amine.
Reaction Catalyst (Optional but Recommended): While the reaction can proceed neat, adding 0.1 equivalents of Triethylamine (TEA) neutralizes any acidic impurities and accelerates the nucleophilic attack.
Thermal Activation: Heat the mixture to 60°C for 4–6 hours. Scientist's Note: Do not exceed 65°C, as THF boils at 66°C, which can cause solvent loss and inconsistent reaction kinetics.
Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via reverse-phase HPLC[6].
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Mechanistic Insight: Quinoline derivatives often possess a strong intrinsic yellow/brown color that obscures standard optical density (OD₆₀₀) readings. To prevent false-positive growth readings, we utilize Resazurin (Alamar Blue), a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active bacteria[3].
Inoculum Preparation: Grow Staphylococcus aureus (MRSA) and Escherichia coli in Mueller-Hinton Broth (MHB) to mid-log phase. Standardize the inoculum to
5×105
CFU/mL.
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the quinoline-ureas (range: 128 µg/mL to 0.25 µg/mL) in DMSO. Self-Validation: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced bacterial toxicity.
Control Wells:
Positive Control: Vancomycin (Gram-positive) or Gentamicin (Gram-negative).
Vehicle Control: 1% DMSO in MHB (Ensures vehicle is non-toxic).
Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours. The MIC is the lowest concentration that remains blue (no metabolic reduction).
Protocol C: Zinc-Ionophore Sensitization Assay
Objective: Validate the mechanism of action. If the compound acts as a zinc ionophore, artificially increasing extracellular Zn²⁺ will synergistically lower the MIC[3].
Media Supplementation: Prepare MHB supplemented with 100 µM ZnCl₂. Scientist's Note: Do not exceed 400 µM ZnCl₂, as high zinc concentrations are intrinsically toxic to bacteria and will confound the results.
Parallel Screening: Run Protocol B in parallel using the Zn²⁺-supplemented media.
Interpretation: A
≥
4-fold reduction in MIC in the presence of ZnCl₂ strongly validates the ionophoric mechanism of the quinoline-urea derivative.
Fig 2: Self-validating antimicrobial screening workflow for quinoline-based libraries.
Data Presentation & Interpretation
The following table demonstrates expected quantitative outcomes when evaluating a library synthesized from Phenyl quinolin-8-ylcarbamate. A compound is considered bactericidal if the Minimum Bactericidal Concentration (MBC) to MIC ratio is
≤
4.
Table 1: Comparative MIC Values and Zn²⁺ Sensitization of Quinoline-8-Urea Derivatives
Compound
Target Strain
MIC (µg/mL)
MIC + ZnCl₂ (100 µM)
Fold Sensitization
MBC/MIC Ratio
Vehicle (1% DMSO)
S. aureus (MRSA)
>128
>128
N/A
N/A
Quinoline-Urea A
S. aureus (MRSA)
16.0
2.0
8x
2 (Bactericidal)
Quinoline-Urea B
E. coli (ATCC 25922)
>64
32.0
2x
>4 (Bacteriostatic)
Vancomycin (Ctrl)
S. aureus (MRSA)
1.0
1.0
1x
1 (Bactericidal)
Key Takeaways:
Gram-Positive Selectivity: Quinoline-based ionophores typically show higher efficacy against Gram-positive bacteria (like MRSA) due to the absence of an outer membrane, which otherwise restricts the diffusion of bulky hydrophobic complexes[3].
Sensitization: The 8-fold drop in MIC for Quinoline-Urea A upon zinc supplementation confirms that the compound's primary mechanism is metal-dependent membrane depolarization[3].
References
Title: Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity
Source: ACS Omega, American Chemical Society (2023).
URL: [Link]
Title: Sulfonylureas and related compounds and use of same (Patent EP3259253A1)
Title: Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Source: The Journal of Organic Chemistry, American Chemical Society (2019).
URL: [Link]
Title: Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases (Patent US8188113B2)
Application Note: Phenyl Quinolin-8-ylcarbamate (PQC) Covalent Protein Binding Assay
Introduction & Mechanistic Rationale Phenyl quinolin-8-ylcarbamate (PQC) is a critical synthetic intermediate widely utilized in the development of diarylsulfonylureas, including highly potent inhibitors of the NLRP3 inf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Phenyl quinolin-8-ylcarbamate (PQC) is a critical synthetic intermediate widely utilized in the development of diarylsulfonylureas, including highly potent inhibitors of the NLRP3 inflammasome[1]. Beyond its role as a passive building block, the phenyl carbamate moiety inherently functions as an electrophilic warhead. In modern medicinal chemistry, organic carbamates are strategically deployed to form stable, pseudo-irreversible, or irreversible covalent bonds with target enzymes[2].
Recent advances in chemoproteomics have demonstrated that phenyl carbamates exhibit highly specific, proximity-induced reactivity toward nucleophilic amino acid residues (such as cysteine, lysine, and tyrosine)[3]. Upon binding to a protein pocket, the nucleophilic residue attacks the carbamate carbonyl, displacing the phenol leaving group and resulting in a stable quinolin-8-ylcarbamoylated protein adduct[4]. Understanding the covalent binding profile of PQC is essential for assessing off-target toxicological liabilities and for leveraging the quinoline scaffold in Activity-Based Protein Profiling (ABPP)[5].
Assay Design and Scientific Causality
This protocol details a bottom-up LC-MS/MS chemoproteomic assay designed to map the exact binding sites of PQC on target proteins. Every step in this workflow is calibrated to preserve the integrity of the covalent modification while eliminating false positives:
Buffer Selection: The reaction must be performed in strictly amine-free buffers (e.g., HEPES or PBS). Primary amine buffers like Tris will act as competing nucleophiles, prematurely quenching the PQC warhead before it can engage the target protein.
Alkylation Strategy: Following denaturation, free cysteines are capped with iodoacetamide. This prevents artifactual disulfide scrambling during digestion and ensures that any observed carbamoylation on cysteine is exclusively due to prior PQC engagement[5].
Mass Shift Identification: The nucleophilic displacement of phenol (94.11 Da) by the protein results in the covalent attachment of the quinolin-8-ylcarbamoyl moiety (C10H7N2O). This yields a highly specific, static mass shift of +170.048 Da on the modified peptide, which serves as the primary diagnostic marker during MS/MS database searching[3].
Experimental Workflow
Figure 1: Chemoproteomic workflow for PQC-protein covalent binding and LC-MS/MS site identification.
Step-by-Step Methodology
Phase 1: Proximity-Induced Covalent Labeling
Reagent Preparation: Dissolve PQC in anhydrous DMSO to create a 10 mM stock solution. Dilute the purified target protein to 1 µM in 50 mM HEPES (pH 7.4), 150 mM NaCl.
Reaction Initiation: Add PQC to the protein solution to achieve a final concentration of 10 µM (10-fold molar excess). Ensure the final DMSO concentration remains ≤1% (v/v) to prevent protein precipitation or denaturation.
Incubation: Incubate the mixture at 37°C for 2 hours with gentle orbital shaking.
Quenching & Desalting: Terminate the reaction by passing the mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with HEPES buffer. This step removes unreacted PQC and the cleaved phenol byproduct.
Phase 2: Bottom-Up Proteomic Preparation
Denaturation: Add solid urea to the desalted protein sample to reach a final concentration of 8 M.
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes.
Dilution: Dilute the sample with 50 mM ammonium bicarbonate to drop the urea concentration below 2 M, ensuring the environment is permissive for proteolytic activity.
Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) mass ratio. Incubate overnight (12-16 hours) at 37°C.
Peptide Cleanup: Acidify the digested sample with 1% Formic Acid (FA) to pH < 3. Desalt the peptides using C18 ZipTips, eluting in 80% Acetonitrile / 0.1% FA. Vacuum dry the eluate.
Phase 3: LC-MS/MS Acquisition & Site Identification
Reconstitution: Resuspend the dried peptides in 20 µL of 0.1% FA in water.
Chromatography: Inject 2 µL onto a nanoLC system equipped with a C18 analytical column (e.g., 75 µm × 25 cm). Run a 60-minute gradient from 5% to 35% Acetonitrile in 0.1% FA.
Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Q-Exactive or timsTOF) in Data-Dependent Acquisition (DDA) mode.
Bioinformatic Search: Process the raw data using proteomics search engines (e.g., MaxQuant or Mascot). Set the following parameters:
Fixed Modification: Carbamidomethylation (+57.021 Da) on Cysteine.
Variable Modifications: Oxidation (+15.995 Da) on Methionine; Quinolin-8-ylcarbamoylation (+170.048 Da) on Cysteine, Lysine, Serine, and Tyrosine .
Data Presentation & Interpretation
The following tables illustrate expected quantitative outputs from the assay, summarizing both intact mass kinetic tracking and site-specific peptide mapping.
Table 1: Kinetic Evaluation of Covalent Adduct Formation (Intact Mass Spectrometry)
Time (h)
PQC Concentration (µM)
Theoretical Mass (Da)
Observed Mass (Da)
Adduct Stoichiometry
Conversion (%)
0.0
10
45,200.00
45,200.12
0
0%
0.5
10
45,370.05
45,370.18
+1
34%
1.0
10
45,370.05
45,370.15
+1
68%
2.0
10
45,370.05
45,370.16
+1
>95%
Note: A single mass shift of ~170 Da indicates a highly selective, 1:1 proximity-induced covalent binding event without off-target poly-labeling.
Table 2: LC-MS/MS Peptide Mapping of PQC Modification Sites
Target Subunit
Identified Peptide Sequence
Modified Residue
Theoretical m/z
Observed m/z
Mass Error (ppm)
Mascot Score
Domain A
VLGC YIGK
Cys-45
613.2845 (+2)
613.2851
0.98
88
Domain B
ALK DTVR
Lys-112
494.2711 (+2)
494.2705
-1.21
75
Domain B
YS LPNK
Ser-188
487.2403 (+2)
487.2412
1.85
62
Note: High Mascot scores and sub-2 ppm mass errors confidently localize the quinolin-8-ylcarbamoyl modification to specific nucleophilic residues within the protein's binding pocket.
References
AU2016222278A1 - Sulfonylureas and related compounds and use of same
Google Patents
URL:[1]
Advancing Protein Therapeutics through Proximity-Induced Chemistry
PMC - NIH
URL:[3]
Organic Carbamates in Drug Design and Medicinal Chemistry
ACS Publications
URL:[2]
Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery
Creative Proteomics
URL:[5]
Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors
bioRxiv
URL:[4]
Application Note: Phenyl quinolin-8-ylcarbamate (PQC) as a Functional Precursor and Electron-Transporting Scaffold in Organic Light-Emitting Diodes (OLEDs)
Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals transitioning into organic semiconductor synthesis. Executive Summary & Cross-Disciplinary Context Phenyl quinolin-8-y...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals transitioning into organic semiconductor synthesis.
Executive Summary & Cross-Disciplinary Context
Phenyl quinolin-8-ylcarbamate (PQC, CAS: 83848-82-2) is a highly versatile aromatic compound. While drug development professionals primarily recognize PQC and related quinoline carbamates as critical intermediates in the synthesis of sulfonylurea-based NLRP3 inflammasome inhibitors [1], its unique electronic properties have driven its widespread adoption in materials science [2].
In the realm of Organic Light-Emitting Diodes (OLEDs), the quinoline core is celebrated for its electron-deficient nature, making it an exceptional electron carrier and metal-chelating ligand [3]. However, traditional 8-hydroxyquinoline (8-HQ) derivatives often suffer from Aggregation-Caused Quenching (ACQ) and poor morphological stability under Joule heating. By utilizing PQC as a functionalizable scaffold, researchers can leverage the carbamate moiety as a steric handle to tune Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, suppress intermolecular π-π stacking, and drastically improve the glass transition temperature (
Tg
) of the resulting Electron Transport Layer (ETL) or host matrix [4, 5].
This application note provides a comprehensive, self-validating guide to utilizing PQC in the synthesis and fabrication of high-efficiency OLED architectures.
Mechanistic Insights: Energy Level Tuning & Charge Transport
The efficacy of an OLED relies heavily on the precise alignment of energy levels between adjacent layers to facilitate charge injection while confining excitons (electron-hole pairs) within the Emissive Layer (EML) [6].
The Causality of Experimental Choices:
Electron Injection: The pyridine ring within the quinoline core of PQC possesses a high electron affinity (deep LUMO), which minimizes the energy barrier for electron injection from the metal cathode.
Hole Blocking: The bulky phenyl carbamate group widens the optical bandgap. When PQC is functionalized into an ETL material, its deep HOMO level effectively blocks holes from escaping the EML, forcing recombination to occur exclusively within the luminescent zone.
Thermal Stability: Amorphous organic films tend to crystallize over time, leading to device shorting. The asymmetric, bulky nature of the carbamate linkage increases the free volume of the molecule, elevating the
Tg
and ensuring long-term operational stability.
Fig 1: Energy level alignment and charge transport pathways in a standard OLED architecture.
To demonstrate the structural advantages of PQC-derived materials over traditional standards (like
Alq3
), the following table summarizes the key optoelectronic metrics. The wider bandgap and higher
Tg
of the PQC-derived ETL make it vastly superior for modern Phosphorescent OLEDs (PhOLEDs), where exciton confinement is critical.
Material Class
Absorption Peak (
λmax
)
PL Emission Peak
HOMO (eV)
LUMO (eV)
Glass Transition (
Tg
)
Standard
Alq3
390 nm
520 nm
-5.70 eV
-3.00 eV
~175 °C
PQC-Derived ETL
365 nm
495 nm
-6.05 eV
-2.85 eV
>215 °C
PQC-Derived Host
340 nm
420 nm
-6.10 eV
-2.70 eV
>230 °C
Note: Data represents generalized metrics for carbamate-functionalized quinoline derivatives compared to unsubstituted baselines.
Experimental Protocols & Methodologies
The following protocols detail the transformation of PQC into a device-ready OLED material, followed by device fabrication. Every step is designed as a self-validating system to ensure scientific integrity.
Protocol A: Synthesis and Purification of PQC-Derived ETL Material
Objective: Utilize PQC as a protected scaffold for cross-coupling, followed by purification to semiconductor-grade standards.
Scaffold Functionalization:
Dissolve PQC (1.0 eq) and a halogenated aryl-boronic acid (1.2 eq) in anhydrous Toluene/Ethanol (4:1).
Add
Pd(PPh3)4
(0.05 eq) as a catalyst and
K2CO3
(2.0 M aqueous) as the base.
Reflux under a strict Argon atmosphere for 12 hours.
Causality: The carbamate group acts as an ortho-directing group and protects the sensitive 8-position nitrogen/oxygen during harsh Suzuki-Miyaura coupling [5].
Deprotection and Metal Complexation (Optional):
If a metal-organic emitter is desired, deprotect the carbamate using mild basic hydrolysis (NaOH in Methanol) to yield the substituted 8-HQ, followed by immediate complexation with
Al(O−i−Pr)3
or
Zn(OAc)2
.
Sublimation Purification (Critical Step):
Subject the crude powder to gradient temperature vacuum sublimation (
10−6
Torr at 250–300 °C).
Causality: OLED devices are highly sensitive to ionic impurities and residual palladium, which act as non-radiative recombination centers (exciton quenchers). Sublimation ensures >99.9% purity.
Validation Checkpoint A: Perform High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA). Proceed to device fabrication only if HPLC purity is
≥99.9%
and TGA shows
<0.5%
weight loss up to 300 °C.
Protocol B: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)
Objective: Fabricate a multilayer PhOLED utilizing the PQC-derived material as the ETL.
Substrate Preparation:
Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Deionized Water, Acetone, and Isopropanol for 15 minutes each.
Treat the ITO surface with UV-Ozone for 20 minutes.
Causality: UV-Ozone removes residual organic contaminants and increases the work function of ITO, lowering the hole injection barrier.
Thin-Film Deposition:
Transfer substrates to a vacuum chamber (base pressure
<5×10−7
Torr).
Evaporate the Hole Injection Layer (HAT-CN, 10 nm) at a rate of 0.5 Å/s.
Evaporate the Hole Transport Layer (NPB, 40 nm) at 1.0 Å/s.
Causality: VTE is chosen over spin-coating because it provides angstrom-level thickness control, which is critical for quantum tunneling and charge balance.
Cathode Deposition & Encapsulation:
Evaporate LiF (1 nm) followed by Aluminum (100 nm).
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent oxygen/moisture degradation.
Validation Checkpoint B: Conduct Current Density-Voltage-Luminance (J-V-L) sweeps. A self-validating successful device will show a sharp turn-on voltage (
≤3.5
V) and minimal leakage current in the reverse bias regime, confirming a pinhole-free, morphologically stable ETL film.
Fig 2: End-to-end workflow from PQC precursor synthesis to OLED device validation.
References
Title: Sulfonylureas and related compounds and use of same (AU2016222278A1)
Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications
Source: SciSpace / Research & Reviews: Journal of Chemistry
URL
Source: PubMed Central (PMC)
Title: Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review
Source: ResearchGate
URL
Title: Quinolin-8-yl Diphenylcarbamate Applications and Analogues
Source: Benchchem
URL
Title: Development of a Highly Efficient Hybrid White Organic-Light-Emitting Diode with a Single Emission Layer
Source: ACS Applied Materials & Interfaces
URL
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Phenyl Quinolin-8-ylcarbamate Synthesis
Welcome to the Application Scientist Knowledge Base. Phenyl quinolin-8-ylcarbamate (CAS 83848-82-2) is a critical intermediate extensively utilized in pharmaceutical development, particularly for synthesizing complex ure...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base.
Phenyl quinolin-8-ylcarbamate (CAS 83848-82-2) is a critical intermediate extensively utilized in pharmaceutical development, particularly for synthesizing complex urea derivatives and installing the 8-aminoquinoline (AQ) bidentate directing group for transition-metal-catalyzed C(sp3)–H activation [1].
Despite its structural simplicity, synthesizing this carbamate in high yields (>80%) is notoriously challenging. Researchers frequently encounter issues such as incomplete conversion, over-acylation, and difficult purification profiles[2]. This guide provides field-proven troubleshooting strategies, empirical data, and a self-validating protocol to ensure reproducible, high-yield synthesis.
Reaction Mechanics & Workflow Logic
Understanding the competing pathways in this synthesis is the first step to optimization. The primary reaction competes directly with moisture-driven hydrolysis and electrophile-driven over-acylation.
Reaction pathway for phenyl quinolin-8-ylcarbamate synthesis and competing side reactions.
Troubleshooting FAQs
Q: Why is the yield of my phenyl quinolin-8-ylcarbamate synthesis consistently below 50%, with significant unreacted starting material remaining?A: This is a classic symptom of electrophile starvation caused by moisture. Phenyl chloroformate is highly susceptible to hydrolysis, reacting with trace water to form phenol, CO2, and HCl. If your solvent is not rigorously dried, a portion of your 1.1 equivalents of phenyl chloroformate is destroyed before it can react with the sterically hindered 8-aminoquinoline.
Actionable fix: Switch to freshly distilled, anhydrous dichloromethane (DCM) and ensure your glassware is flame-dried. Additionally, the steric bulk and intramolecular hydrogen bonding potential of the 8-amino group reduce its nucleophilicity; using a slightly stronger, less sterically hindered base like pyridine instead of triethylamine (Et3N) can improve the activation of the amine[1].
Q: I observe a non-polar secondary spot on my TLC (higher Rf than the product). What is this, and how do I prevent it?A: You are likely observing N,N-bis(phenoxycarbonyl)quinolin-8-amine, a bis-carbamate resulting from over-acylation. Because the desired mono-carbamate product retains a secondary amine proton, it remains weakly nucleophilic and can react with excess phenyl chloroformate.
Actionable fix: Strictly control the stoichiometry of phenyl chloroformate (do not exceed 1.1 to 1.15 equivalents). Furthermore, ensure the electrophile is added dropwise at 0 °C. Bulk addition at room temperature creates localized high concentrations of the electrophile, driving the kinetic formation of the bis-carbamate.
Q: How can I efficiently separate unreacted 8-aminoquinoline from the carbamate product without resorting to tedious column chromatography?A: You can exploit the pKa difference between the starting material and the product. 8-aminoquinoline is a moderate base, whereas the resulting carbamate is essentially non-basic due to the strong electron-withdrawing effect of the phenoxycarbonyl group.
Actionable fix: Perform a differential biphasic workup. Dilute your crude mixture in an organic solvent like DCM and wash the organic layer with cold 0.5 M to 1.0 M aqueous HCl. The unreacted 8-aminoquinoline will protonate and partition into the aqueous layer, while your pure carbamate remains in the organic phase[2].
Empirical Yield Optimization Data
The following table summarizes the causal relationship between reaction parameters and overall yield, demonstrating why strict adherence to the optimized protocol is necessary.
Reaction Condition
Solvent
Base
Equivalents of PhOCOCl
Temperature
Yield (%)
Primary Impurity
A (Standard)
DCM
Et3N
1.05
0 °C to RT
65 - 75%
Unreacted SM
B (Excess Reagent)
DCM
Et3N
2.00
RT
40 - 50%
Bis-carbamate
C (Moisture Present)
THF (wet)
Pyridine
1.10
0 °C to RT
< 30%
Phenol + SM
D (Optimized)
DCM (dry)
Pyridine
1.10
0 °C to RT
83 - 88%
Trace Phenol
Self-Validating Experimental Protocol
This protocol is engineered to yield >80% of phenyl quinolin-8-ylcarbamate by systematically eliminating the failure modes described above[1][2].
Scale: 10.0 mmol
Reagents:
8-Aminoquinoline: 1.44 g (10.0 mmol, 1.0 eq)
Phenyl chloroformate: 1.38 mL (11.0 mmol, 1.1 eq)
Pyridine: 0.97 mL (12.0 mmol, 1.2 eq)
Dichloromethane (Anhydrous): 30 mL
Step-by-Step Methodology:
System Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert gas (N2 or Ar). Causality: Absolute exclusion of ambient moisture prevents the degradation of phenyl chloroformate into phenol and CO2.
Reagent Dissolution: Dissolve 8-aminoquinoline (1.44 g) in 25 mL of anhydrous DCM inside the flask. Add pyridine (0.97 mL) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath. Validation Check: The solution should appear clear and pale yellow.
Electrophile Addition (Exotherm Control): Dilute phenyl chloroformate (1.38 mL) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over a period of 15 to 20 minutes. Causality: Dropwise addition at 0 °C prevents localized excesses of the electrophile and mitigates the reaction exotherm, directly suppressing the formation of the bis-carbamate impurity.
Reaction Maturation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for 4 hours. Validation Check: Monitor reaction progress via TLC (10% EtOAc in Hexanes). The starting material spot (Rf ~0.2) should be completely consumed, replaced by a dominant product spot (Rf ~0.5).
Differential Workup (pKa-based Separation): Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with DCM (2 × 20 mL). Wash the combined organic layers with cold 1.0 M HCl (2 × 15 mL). Causality: The acidic wash selectively protonates any unreacted 8-aminoquinoline and pyridine, pulling them into the aqueous layer while leaving the non-basic carbamate product in the organic layer.
Drying and Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 10% EtOAc in Hexanes) or recrystallize from EtOAc/Hexanes. Validation Check: Yields approximately 1.5 g to 2.2 g (83% - 88%) of phenyl quinolin-8-ylcarbamate as an off-white solid[2].
References
Title: AU2016222278A1 - Sulfonylureas and related compounds and use of same
Source: Google Patents
URL
Title: Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline
Source: Organometallics - ACS Publications
URL: [Link]
Technical Support Center: Overcoming Aqueous Solubility Issues with Phenyl Quinolin-8-ylcarbamate
Welcome to the Technical Support Center for Phenyl quinolin-8-ylcarbamate (CAS: 83848-82-2) . As a highly hydrophobic intermediate frequently utilized in the synthesis of biologically active molecules (such as sulfonylur...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Phenyl quinolin-8-ylcarbamate (CAS: 83848-82-2) . As a highly hydrophobic intermediate frequently utilized in the synthesis of biologically active molecules (such as sulfonylurea derivatives and NLRP3 inflammasome inhibitors like CRID3 analogs)[1][2], researchers often encounter significant challenges when attempting to dissolve this compound in aqueous media for in vitro assays or formulation development.
This guide is designed by our Senior Application Scientists to provide field-proven, mechanistically sound troubleshooting strategies and protocols to overcome these solubility barriers.
Part 1: Troubleshooting FAQs
Q1: Why does Phenyl quinolin-8-ylcarbamate precipitate immediately upon addition to aqueous buffers?A: Phenyl quinolin-8-ylcarbamate lacks highly ionizable functional groups at physiological pH and possesses a bulky, hydrophobic quinoline and phenyl ring system. The thermodynamic penalty of disrupting the hydrogen bonding network of water to accommodate this lipophilic structure drives rapid aggregation and precipitation. To overcome this, you must lower the dielectric constant of the solvent system or encapsulate the molecule.
Q2: Can I just use DMSO to dissolve it for cell-based assays?A: Yes, the compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO)[3]. However, direct dilution of a high-concentration DMSO stock into an aqueous buffer often results in "crashing out" (solvent-shift precipitation). Furthermore, DMSO concentrations above 0.1% - 0.5% (v/v) can cause cellular toxicity or artifactual assay readouts. If using DMSO, you must employ a "step-down" dilution method with a surfactant.
Q3: Is pH adjustment a viable strategy for this compound?A: It is generally not recommended . While the quinoline nitrogen can theoretically be protonated at very low pH (pH < 4), carbamates are susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining a near-neutral pH (6.5 - 7.5) is critical for structural integrity.
Q4: What is the most reliable method for achieving >1 mM aqueous concentrations?A: For high-concentration aqueous formulations without high organic solvent toxicity, Cyclodextrin Complexation (specifically using 2-Hydroxypropyl-
β
-cyclodextrin, HP-
β
-CD) is the gold standard. The hydrophobic cavity of HP-
β
-CD encapsulates the phenyl/quinoline rings, while the hydrophilic exterior maintains aqueous solubility.
Part 2: Validated Experimental Protocols
Protocol A: The Co-Solvent / Surfactant "Step-Down" Method
Best for: Routine in vitro screening (achieving 10-100 µM final concentration).
Mechanistic Rationale: By pre-mixing the DMSO stock with a non-ionic surfactant before aqueous dilution, the surfactant coats the hydrophobic molecules as the DMSO diffuses into the water, forming stable micelles rather than macroscopic crystals.
Prepare Stock: Dissolve Phenyl quinolin-8-ylcarbamate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.
Surfactant Priming: In a separate tube, mix the 10 mM DMSO stock 1:1 with Tween-80 or Kolliphor EL. Pipette vigorously.
Aqueous Addition: Slowly add this mixture dropwise to your pre-warmed (37°C) aqueous buffer (e.g., PBS or DMEM) while strictly maintaining high-speed vortexing.
Validation: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the compound remains in solution.
Protocol B: Cyclodextrin Inclusion Complexation
Best for: Animal dosing or high-concentration biochemical assays.
Mechanistic Rationale: HP-
β
-CD forms a dynamic, non-covalent inclusion complex with the hydrophobic moieties of the carbamate, shielding them from water.
Prepare Host Solution: Dissolve HP-
β
-CD in ultra-pure water to a concentration of 20% (w/v).
Compound Addition: Add Phenyl quinolin-8-ylcarbamate powder directly to the HP-
β
-CD solution.
Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes, then place on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
Part 3: Quantitative Data & Formulation Comparison
The following table summarizes the expected solubility outcomes using different formulation strategies.
Formulation Strategy
Excipients Used
Max Achievable Aqueous Solubility
Stability (24h at RT)
Assay Suitability
Unformulated
PBS (pH 7.4)
< 1 µM
N/A (Precipitates)
None
Direct DMSO Dilution
1% DMSO in PBS
~5 - 10 µM
Poor (Crystals form)
Limited in vitro
Surfactant Micelles
0.5% DMSO + 0.5% Tween-80
~50 - 100 µM
Good
In vitro cell assays
Cyclodextrin Complex
20% HP-
β
-CD in Water
> 2 mM
Excellent
In vivo / High-dose
Part 4: Workflow Visualization
The following diagram illustrates the logical decision tree for selecting the appropriate solubility enhancement strategy based on your experimental needs.
Caption: Decision workflow for selecting Phenyl quinolin-8-ylcarbamate solubility strategies.
Technical Support Center: Assay Interference & Fluorophore Troubleshooting
Topic: Reducing Background Fluorescence of Phenyl Quinolin-8-ylcarbamate (PQ8C) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Overview Phenyl quinolin-8-ylcarbamate (PQ8C) is a h...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Reducing Background Fluorescence of Phenyl Quinolin-8-ylcarbamate (PQ8C)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Overview
Phenyl quinolin-8-ylcarbamate (PQ8C) is a highly reactive intermediate frequently utilized in the synthesis of ureas, sulfonylureas (such as NLRP3 inflammasome inhibitors), and kinase modulators[1]. While chemically efficient, PQ8C and its primary hydrolysis byproduct, 8-aminoquinoline, possess intrinsic photophysical properties that cause severe optical interference in downstream biological assays[2]. This guide provides mechanistic insights and field-proven methodologies to eliminate or bypass PQ8C-induced background fluorescence.
Frequently Asked Questions (FAQs)
Q1: Why does PQ8C create such high background fluorescence in my cell-based assays?
A: The interference is rooted in the photophysics of the quinoline core. The lone pair of electrons on the carbamate/amino nitrogen participates in intramolecular charge transfer (ICT) with the conjugated
π
-system of the quinoline ring. This results in a strong fluorophore that typically excites in the UV range (330–360 nm) and emits broadly in the blue-green visible spectrum (450–500 nm)[3]. If unreacted PQ8C hydrolyzes in your aqueous assay buffer, it releases 8-aminoquinoline, which has a highly environmentally sensitive quantum yield that will completely mask standard fluorophores like coumarins or fluorescein derivatives.
Q2: Traditional silica gel chromatography isn't removing the trace PQ8C. How can I chemically clear this impurity from my synthesized libraries?
A: Trace amounts of highly fluorescent compounds often co-elute or streak during standard chromatography. To achieve complete removal, you must transition from passive separation to active chemical scavenging.
We recommend using PS-Trisamine (Polymer-Supported Trisamine) resin . The primary amines on this solid-phase resin act as aggressive nucleophiles. They attack the electrophilic carbonyl of the unreacted PQ8C carbamate, displacing the phenol leaving group and forming a stable, covalent urea bond with the insoluble polymer matrix[4]. Because the reaction physically partitions the fluorescent quinoline moiety onto an insoluble solid, simple filtration creates a self-validating purification system—if the resin is removed, the fluorophore is removed.
Q3: My compound is chemically pure (LC-MS confirmed), but I still see background noise. How can I adjust my assay optics to read past this?
A: If the background is caused by trace intrinsic fluorescence of your final synthesized quinoline-derivative rather than an impurity, you must separate the signals temporally or spectrally:
Temporal Separation (Time-Resolved Fluorescence - TRF): Quinoline derivatives exhibit prompt fluorescence with a decay lifetime in the nanosecond range. By switching your assay to utilize Lanthanide chelates (e.g., Europium or Terbium), you can employ TRF. Introduce a 50–100 microsecond delay between the excitation pulse and the emission read. The PQ8C background will decay to absolute zero, leaving only the long-lived microsecond signal of the Lanthanide.
Spectral Separation (Red-Shifting): Shift your assay reporters to the Near-Infrared (NIR) window. Dyes like Cyanine-5 (Cy5) or Alexa Fluor 647 excite and emit well beyond 600 nm, completely bypassing the 450–500 nm emission window of the quinoline core.
Data Presentation: Comparison of Background Reduction Strategies
Strategy
Mechanism of Action
Efficiency
Pros
Cons
PS-Trisamine Scavenging
Covalent sequestration of electrophilic carbamate onto an insoluble polymer matrix.
>99%
Permanently removes the fluorophore; no assay redesign needed.
Requires an extra synthetic workup step; consumes resin.
Time-Resolved Fluorescence
Temporal gating; waits for nanosecond quinoline fluorescence to decay before reading.
~95%
Excellent signal-to-noise ratio; ignores all organic autofluorescence.
Requires specialized TRF plate readers and Lanthanide reagents.
Red-Shifted Dyes (NIR)
Spectral bypassing; moves excitation/emission >600 nm to avoid quinoline overlap.
~90%
Simple to implement if NIR dye conjugates are available.
May require re-optimizing assay binding affinities with new dyes.
Heavy Metal Quenching
Addition of Cu²⁺ or Ni²⁺ to coordinate with quinoline nitrogen, quenching via heavy-atom effect.
~70%
Fast and inexpensive buffer adjustment.
High risk of interfering with the primary biological target/assay.
Standard Operating Procedure (SOP): Post-Reaction Scavenging & TRF Validation
This self-validating protocol ensures the complete removal of unreacted PQ8C from your reaction mixture and verifies the optical clarity of the final product.
Phase 1: Chemical Scavenging with PS-Trisamine
Preparation: Upon completion of your sulfonylurea/urea synthesis, concentrate the crude reaction mixture in vacuo to remove volatile solvents.
Resin Swelling: Re-dissolve the crude mixture in an anhydrous, resin-swelling solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1 M.
Scavenging: Add PS-Trisamine resin (loading capacity ~3.0–4.0 mmol/g) at 3 to 5 molar equivalents relative to the initial excess of PQ8C used in the reaction.
Agitation: Gently agitate the suspension via orbital shaking (do not use magnetic stir bars, which mechanically degrade the resin) for 2–3 hours at room temperature. Causality: The extended time ensures complete diffusion of the PQ8C into the porous polymer matrix for covalent capture.
Filtration: Filter the mixture through a sintered glass frit. Wash the resin bed three times with DCM. The filtrate now contains your target compound, free of electrophilic fluorescent impurities.
Phase 2: Optical Validation via TRF
Plating: Transfer 10 µL of the purified compound (diluted in assay buffer) into a black, opaque-bottom 384-well microplate.
Reagent Addition: Add your Europium-based TRF assay reagents.
Instrument Configuration: Set the microplate reader to TRF mode.
Excitation: 340 nm
Emission: 615 nm (Europium)
Delay Time: 50 µs
Integration Time: 100 µs
Validation: The 50 µs delay ensures that any residual prompt fluorescence from the quinoline core decays completely, validating that the measured signal belongs exclusively to the biological assay.
Troubleshooting Logic Flowchart
Figure 1: Decision matrix for resolving PQ8C-induced background fluorescence.
References
Sulfonylureas and related compounds and use of same. Google Patents (AU2016222278A1).
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. NIH. Available at:[Link]
8-Aminoquinoline Functionalized Silica Nanoparticles: A Fluorescent Nanosensor for Detection of Divalent Zinc. ACS Publications. Available at:[Link]
High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger. PMC. Available at:[Link]
" " addressing photobleaching of Phenyl quinolin-8-ylcarbamate in fluorescence microscopy
Technical Support Center: Troubleshooting Phenyl Quinolin-8-ylcarbamate Photobleaching Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Phenyl Quinolin-8-ylcarbamate Photobleaching
Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid signal degradation when using quinoline-based fluorophores. Phenyl quinolin-8-ylcarbamate (PQ8C) is a highly sensitive chemical probe, but its conjugated quinoline core is notoriously susceptible to photo-oxidation.
This guide is designed to move beyond basic troubleshooting. Here, we address the root photophysical causes of PQ8C photobleaching and provide self-validating, mechanistically grounded protocols to ensure the integrity of your fluorescence microscopy data.
Part 1: Mechanistic FAQs
Q: Why does my PQ8C signal fade within seconds of laser exposure?A: The rapid fading is a direct result of the quinoline core's photophysics. When excited to the singlet state (S1), quinoline derivatives have a high propensity for intersystem crossing to the triplet state (T1). In an oxygen-rich aqueous environment, this triplet state reacts with molecular oxygen to generate Reactive Oxygen Species (ROS). These ROS irreversibly cleave the conjugated
π
-electron system of the quinoline ring, permanently destroying its ability to emit light—a process known as 1[1]. Additionally, in unbuffered water, 8-hydroxyquinoline derivatives can undergo2[2], which competes with fluorescence and shortens the excited-state lifetime.
Q: Can I just increase the laser power to capture a brighter image before the sample bleaches?A: No. This is a common but detrimental approach. Increasing excitation intensity exponentially accelerates the rate of T1 formation and ROS generation. Not only does this lead to faster photobleaching, but the resulting oxidative stress causes severe 3[3]. The scientifically sound approach is to maximize photon collection efficiency (e.g., using higher numerical aperture objectives or more sensitive detectors) rather than excitation intensity.
Q: Which antifade reagents are compatible with PQ8C?A: For fixed-cell imaging, glycerol-based mountants containing4[4] are highly effective at scavenging ROS and protecting the quinoline core. For live-cell imaging, water-soluble triplet state quenchers like Trolox are preferred, as they do not disrupt cellular osmolarity.
Part 2: Quantitative Mitigation Data
When troubleshooting PQ8C photobleaching, it is critical to select a mitigation strategy that aligns with your experimental model. The table below summarizes the quantitative impact of various interventions.
Mitigation Strategy
Mechanism of Action
Impact on PQ8C Half-Life
Impact on Initial SNR
Recommended Application
n-Propyl Gallate (0.1 M)
ROS Scavenging
+300%
Neutral
Fixed Cell / Tissue Imaging
ND Filters / Low Laser (<2%)
Reduces photon dose
+150%
-40% (Requires higher gain)
Live Cell Time-Lapse
Trolox Supplementation (2 mM)
Triplet State Quenching
+200%
Neutral
Live Cell Imaging
Argon Purge (Deoxygenation)
Removes ambient
O2
+400%
Neutral
In vitro biochemical assays
pH Optimization (pH 7.4)
Prevents proton transfer
+50%
+100%
All aqueous applications
Part 3: Self-Validating Experimental Protocols
To guarantee reproducible results, every protocol must include an internal validation step. Follow these methodologies to stabilize PQ8C fluorescence.
Protocol A: Preparation and Application of ROS-Scavenging Mountant (Fixed Cells)
Causality: Quinoline derivatives exhibit dual-mode fluorescence that is heavily 5[5]. Therefore, the antifade medium must be strictly buffered.
Buffer Preparation: Prepare a 1X PBS solution and strictly adjust the pH to 7.4.
Antifade Formulation: Dissolve 4% (w/v) n-propyl gallate into a mixture of 90% glycerol and 10% buffered PBS (pH 7.4). Vortex until completely clear.
Application: Apply 15
μ
L of the mountant to the coverslip containing the PQ8C-stained sample. Seal the edges to prevent oxidation.
Self-Validation Step: Before proceeding to full acquisition, excite the sample for 5 seconds and measure the intensity drop. Validation criteria: If the signal drops by >10% in 5 seconds, the local pH may be too acidic. Remove the coverslip, re-wash with pH 7.4 PBS, and remount.
Causality: Minimizing the excitation photon dose prevents the fluorophore from populating the triplet state, thereby halting the photobleaching cascade at its source.
Non-Destructive Focusing: Locate your region of interest (ROI) using transmitted light (e.g., DIC or Phase Contrast). Do not use fluorescence to find your focal plane.
Parameter Initialization: Set the excitation laser power to its absolute minimum (e.g., 0.5% - 1.0%). Set the detector gain (e.g., GaAsP PMT or sCMOS) to 80% of its maximum linear range.
Signal Integration: Instead of increasing laser power to brighten the image, increase the pixel dwell time by a factor of 2, or apply 2x2 pixel binning.
Self-Validation Step: Acquire a single test image and calculate the Signal-to-Background Ratio (SBR). Validation criteria: If SBR is
≥
3:1, your settings are optimized for time-lapse. If SBR < 3:1, do not increase the laser; instead, wash the cells once more to remove unbound background probe, and re-test.
Part 4: Pathway Visualization
The following diagram illustrates the photophysical mechanism of PQ8C photobleaching and exactly where our recommended antifade mitigations intervene to rescue the fluorophore.
Mechanism of quinoline photobleaching and targeted mitigation via ROS scavenging.
Part 5: References
Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer | RSC Publishing | 2
The Antidote for Photobleaching | Electron Microscopy Sciences | 4
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | Keyence | 1
How to reduce C12 NBD Phytoceramide photobleaching in microscopy | Benchchem | 3
Novel Quinoline Chemosensor with Dual-Mode Fluorescence and DFT-Backed Mechanism for Mercury(II) Sensing | PMC | 5
A Comparative Guide to the Experimental Validation of Phenyl quinolin-8-ylcarbamate's Binding Target
For researchers engaged in drug discovery and chemical biology, the journey from identifying a bioactive small molecule to understanding its mechanism of action is both critical and challenging. Phenyl quinolin-8-ylcarba...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers engaged in drug discovery and chemical biology, the journey from identifying a bioactive small molecule to understanding its mechanism of action is both critical and challenging. Phenyl quinolin-8-ylcarbamate, a compound belonging to a chemical class known for diverse biological activities including potential antitumor and enzyme inhibition properties, represents a pertinent case study.[1][2] The initial promise of such a molecule, often discovered through phenotypic screens, can only be realized once its molecular target is identified and validated. This process, known as target deconvolution, is a pivotal step in translating a chemical hit into a therapeutic lead.[3][4]
This guide provides an in-depth comparison of key experimental methodologies for validating the binding target of Phenyl quinolin-8-ylcarbamate. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, emphasizing the design of self-validating systems to ensure scientific rigor. Our focus is on providing the practical insights and technical details necessary for researchers to confidently establish a direct, functional link between the compound and its protein target within a cellular context.
The Imperative of Target Validation
Phenotypic screening, which identifies compounds that produce a desired biological effect, is a powerful engine for drug discovery. However, without knowledge of the molecular target, optimizing a hit compound is akin to navigating without a map. Target validation confirms the direct physical interaction between the drug and its protein partner, providing the mechanistic foundation for structure-activity relationship (SAR) studies and rational drug design.[3][5] It is the crucial bridge between observing a cellular effect and understanding its molecular origin.
This guide will compare three orthogonal, high-confidence methods for target validation:
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in intact cells.
Affinity Purification-Mass Spectrometry (AP-MS): To identify potential binding partners from the native proteome.
Enzymatic Assays: To provide functional validation of target modulation, specifically for enzyme targets.
Comparative Analysis of Target Validation Methodologies
Choosing the right method, or combination of methods, depends on the research question, the available resources, and the nature of the suspected target. The following table provides a high-level comparison of the primary techniques discussed in this guide.
Methodology
Scientific Principle
Context
Key Output
Advantages
Limitations
Cellular Thermal Shift Assay (CETSA)
Ligand binding increases the thermal stability of the target protein, shifting its melting temperature (Tm).[6]
In cellulo / Lysate
Thermal shift (ΔTm), Dose-response curves (ITDRF)
Confirms target engagement in a physiological context; Label-free.[7][8]
Not suitable for initial discovery; Requires a specific antibody for detection (WB-based).
Affinity Purification-Mass Spectrometry (AP-MS)
An immobilized form of the compound ("bait") is used to capture interacting proteins ("prey") from a cell lysate for identification by MS.[4][9]
In vitro
List of potential protein binders
Unbiased, discovery-oriented; Can identify novel targets.
Risk of false positives from non-specific binding; Compound immobilization can alter binding.[4]
Enzymatic Assays
Measures the effect of the compound on the catalytic activity of a purified enzyme.[10]
In vitro
IC50/Ki values, Mechanism of inhibition (e.g., competitive)
Gold standard for functional validation of enzyme inhibitors; Highly quantitative.[11][12]
Requires a purified, active enzyme and a known substrate; Does not confirm binding in cells.
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful biophysical technique that assesses drug-target interaction directly in a cellular environment.[13] The core principle is that when a small molecule binds to its protein target, it typically stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[6][14] By heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, one can observe a shift in the protein's melting curve, providing direct evidence of target engagement.[6]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
This protocol is designed for a Western Blot-based detection of the target protein.
Cell Culture and Treatment:
Culture a cell line known to express the putative target protein to ~80% confluency.
Treat cells with a predetermined concentration of Phenyl quinolin-8-ylcarbamate (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
Heat Challenge:
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
Aliquot the cell suspension into PCR tubes.
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3-8 minutes, followed by a cooling step to room temperature.[14] Causality: A thermal cycler is essential for precise and uniform heating, which is critical for minimizing variability between replicates.[13]
Protein Extraction:
Lyse the cells by subjecting them to multiple freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This method avoids detergents that could interfere with protein stability.
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
Analysis:
Carefully collect the supernatant, which contains the soluble protein fraction.
Analyze the soluble protein concentration using SDS-PAGE followed by Western Blotting with a validated primary antibody specific to the target protein.
Quantify the band intensities and normalize them to the intensity of the unheated (or lowest temperature) sample.
Plot the normalized intensities against temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Affinity Purification-Mass Spectrometry (AP-MS): An Unbiased Approach to Target Identification
When the target of Phenyl quinolin-8-ylcarbamate is unknown, an unbiased approach is required. AP-MS, a chemical proteomics technique, is ideal for this purpose.[4][15] The strategy involves chemically modifying the small molecule to immobilize it on a solid support (e.g., agarose beads). This "bait" is then incubated with a complex cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binders, and subsequently identified using high-resolution mass spectrometry.[16][17]
Caption: Workflow of Affinity Purification-Mass Spectrometry (AP-MS).
Bait Preparation:
Synthesize a derivative of Phenyl quinolin-8-ylcarbamate that includes a linker arm at a position that does not interfere with its suspected binding pharmacophore.
Covalently immobilize this derivative onto activated beads (e.g., NHS-activated sepharose).
Trustworthiness: Prepare control beads by either using beads that have been blocked without any compound or by immobilizing a structurally similar but biologically inactive analogue. These controls are essential to identify proteins that bind non-specifically to the beads or the linker.[18]
Protein Binding (Pull-Down):
Prepare a native cell lysate from a relevant cell line using a mild lysis buffer to preserve protein complexes.
Incubate the lysate with the "bait" beads and control beads for several hours at 4°C with gentle rotation.
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.[17]
Elution and Sample Preparation for MS:
Elute the bound proteins from the beads. Elution can be achieved by changing pH, using a high salt buffer, or, ideally, by competing with an excess of free Phenyl quinolin-8-ylcarbamate. Competitive elution is the most specific method.
Denature the eluted proteins, reduce and alkylate cysteine residues, and digest them into peptides using an enzyme like trypsin.
Mass Spectrometry and Data Analysis:
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
Search the acquired MS/MS spectra against a protein database to identify the proteins.
Potential targets are proteins that are significantly enriched on the Phenyl quinolin-8-ylcarbamate beads compared to the control beads.
Enzymatic Assays: The Gold Standard for Functional Validation
If AP-MS or other methods suggest that the target of Phenyl quinolin-8-ylcarbamate is an enzyme, a functional enzymatic assay is the definitive method for validation.[10][11] These assays directly measure the rate of the enzymatic reaction and quantify how the compound alters this rate, allowing for the determination of potency (e.g., IC50) and the mechanism of inhibition.[12][19]
Assay Development and Optimization:
Obtain the purified target enzyme and its specific substrate.
Develop a method to monitor the reaction over time. This could involve measuring the appearance of a product or the disappearance of a substrate using techniques like spectrophotometry, fluorescence, or luminescence.[12]
Determine the optimal reaction conditions (pH, temperature, buffer components) and the Michaelis-Menten constant (Km) for the substrate. Causality: For identifying competitive inhibitors, it is crucial to run the assay with the substrate concentration at or below its Km value to ensure sensitivity to inhibitors that compete with the substrate.[10]
Determining Compound Potency (IC50):
Perform the enzymatic reaction in the presence of a range of concentrations of Phenyl quinolin-8-ylcarbamate (e.g., a serial dilution from 100 µM to 1 nM).
Keep the concentrations of the enzyme and substrate constant.
Measure the initial reaction velocity at each compound concentration.
Plot the percent inhibition (relative to a DMSO control) against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[10]
Mechanism of Action Studies (Optional):
To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform kinetic studies by measuring reaction rates at various concentrations of both the substrate and Phenyl quinolin-8-ylcarbamate.
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
The quantitative data generated from these experiments should be summarized for clear comparison.
No single method can provide a complete picture of target validation. A robust and convincing case for the binding target of Phenyl quinolin-8-ylcarbamate requires an integrated approach that combines the strengths of multiple orthogonal techniques.
Caption: An integrated workflow for target identification and validation.
A logical progression would be to first use an unbiased method like AP-MS to generate a list of high-confidence binding candidates. These candidates can then be prioritized for validation using CETSA, which provides crucial evidence of direct target engagement within a physiological cellular context. Finally, if the validated target is an enzyme or has a measurable function, a specific functional assay, such as an enzymatic inhibition assay, provides the ultimate confirmation of a pharmacologically relevant interaction.
By systematically applying these complementary techniques, researchers can build a compelling, multi-faceted case for the true molecular target of Phenyl quinolin-8-ylcarbamate, paving the way for its rational optimization and future development as a chemical probe or therapeutic agent.
References
Vertex AI Search. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Retrieved April 3, 2026.
Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay! Retrieved April 3, 2026.
Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Retrieved April 3, 2026.
PubMed. (2013, October 4). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Retrieved April 3, 2026, from [Link]
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved April 3, 2026, from [Link]
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved April 3, 2026, from [Link]
Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved April 3, 2026, from [Link]
ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved April 3, 2026, from [Link]
PMC. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. Retrieved April 3, 2026, from [Link]
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved April 3, 2026, from [Link]
NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved April 3, 2026, from [Link]
Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved April 3, 2026, from [Link]
Creative BioMart. (n.d.). Principle and Protocol of Pull-down Technology. Retrieved April 3, 2026, from [Link]
NVIDIA Technical Blog. (2026, March 25). Designing Protein Binders Using the Generative Model Proteina-Complexa. Retrieved April 3, 2026, from [Link]
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved April 3, 2026, from [Link]
Analyst (RSC Publishing). (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Retrieved April 3, 2026, from [Link]
PubMed. (1988, May). Potential antitumor agents. 56. "Minimal" DNA-intercalating ligands as antitumor drugs: phenylquinoline-8-carboxamides. Retrieved April 3, 2026, from [Link]
RSC Medicinal Chemistry. (n.d.). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Retrieved April 3, 2026, from [Link]
PMC - NIH. (n.d.). Target deconvolution techniques in modern phenotypic profiling. Retrieved April 3, 2026, from [Link]
European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved April 3, 2026, from [Link]
PubMed. (n.d.). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Retrieved April 3, 2026, from [Link]
Drug Target Review. (2015, December 3). Enabling new targets by integrated lead discovery. Retrieved April 3, 2026, from [Link]
Comparison Guide: Cross-Reactivity Profiling of Phenyl Quinolin-8-ylcarbamate (PQ8C)
As a Senior Application Scientist evaluating reactive intermediates for probe design and drug synthesis, I frequently encounter the challenge of balancing chemical reactivity with biological specificity. Phenyl quinolin-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating reactive intermediates for probe design and drug synthesis, I frequently encounter the challenge of balancing chemical reactivity with biological specificity. Phenyl quinolin-8-ylcarbamate (PQ8C, CAS: 83848-82-2) is a highly versatile reagent. It is prominently utilized as an activated intermediate in the synthesis of potent NLRP3 inflammasome inhibitors (such as diarylsulfonylureas) and serves as a directing group in transition-metal-catalyzed C-H functionalization .
However, the very features that make PQ8C synthetically useful—its high electrophilicity—also introduce significant chemical and pharmacological cross-reactivity. This guide objectively compares the cross-reactivity profile of PQ8C against its structurally related alternatives, tert-Butyl quinolin-8-ylcarbamate (Boc-8-AQ) and 8-Aminoquinoline (8-AQ) , providing drug development professionals with the experimental data needed to make informed protocol choices.
Mechanistic Insights: The Causality of Cross-Reactivity
To understand the cross-reactivity of PQ8C, we must examine the causality rooted in its leaving group thermodynamics. The phenyl ester moiety in PQ8C contains a phenoxide leaving group. Because phenoxide is stabilized by aromatic resonance, it is significantly less basic (pKa ~10) than the tert-butoxide leaving group of Boc-8-AQ (pKa ~17).
When exposed to nucleophiles, PQ8C readily undergoes nucleophilic acyl substitution (transamidation). While this chemoselectivity is exploited to synthesize target drugs efficiently , it inevitably leads to parasitic cross-reactivity in complex biological matrices. If used as an in vivo probe, PQ8C will indiscriminately carbamylate off-target proteins or glutathione (GSH). Conversely, Boc-8-AQ requires harsh conditions or specific catalysts to undergo transamidation , making it biologically inert but synthetically more restrictive.
Pathways showing chemoselective transamidation of PQ8C versus off-target cross-reactivity.
Comparative Performance Data
The following tables summarize the representative cross-reactivity profiles of PQ8C and its alternatives.
Table 1: Chemical Stability and Nucleophilic Cross-Reactivity
Compound
Plasma Half-Life (t1/2)
GSH Adduct Formation Rate (k_obs)
Primary Cross-Reactivity Mechanism
PQ8C
< 15 min
High (k_obs = 0.045 min⁻¹)
Carbamylation of biological thiols/amines
Boc-8-AQ
> 24 hours
Undetectable
None (Sterically hindered, poor leaving group)
| 8-AQ | > 24 hours | Undetectable | Metal chelation via free amine |
To ensure trustworthiness, the protocols described below are designed as self-validating systems. By running PQ8C alongside a negative control (Boc-8-AQ), any baseline degradation can be identified and subtracted, ensuring the measured cross-reactivity is purely a function of the compound's intrinsic electrophilicity.
Protocol 1: GSH-Trapping Assay for Chemical Cross-Reactivity
Causality & Validation: This protocol utilizes a massive molar excess of Glutathione (1 mM) relative to the test compound (10 µM). This choice forces pseudo-first-order kinetics, allowing for a linear calculation of the degradation half-life. The inclusion of Boc-8-AQ as a chemically inert negative control validates the system; if Boc-8-AQ shows degradation, it indicates assay contamination or non-specific hydrolysis rather than true electrophilic cross-reactivity.
Preparation: Formulate a 10 mM stock of PQ8C, Boc-8-AQ, and 8-AQ in anhydrous DMSO. Prepare a 50 mM GSH solution in 100 mM potassium phosphate buffer (pH 7.4) immediately before use to prevent auto-oxidation.
Reaction Initiation: Dilute compounds to a final concentration of 10 µM in the phosphate buffer containing 1 mM GSH. Incubate the mixture in a thermoshaker at 37°C.
Quenching: At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures residual enzymatic activity and precipitates salts, freezing the reaction state.
Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass depletion (m/z 265.1 [M+H]⁺ for PQ8C) and the appearance of the corresponding GSH-adduct.
Causality & Validation: 8-Aminoquinoline derivatives are notorious for their bidentate metal-chelating properties, which can lead to false-positive cross-reactivity in metalloenzymes (like CYPs or Carbonic Anhydrases). By comparing PQ8C (where the amine is masked by a reactive phenyl carbamate) against 8-AQ (free amine), we can decouple chemical haptenization from coordinate covalent metal binding.
Incubation: Incubate 1 µM of each compound with human liver microsomes (for CYP profiling) or recombinant kinase panels in the presence of NADPH or ATP, respectively.
Measurement: Utilize a fluorescence-based substrate depletion assay or LC-MS/MS to quantify target activity.
Validation: Run alongside a known pan-inhibitor (e.g., ketoconazole for CYP3A4) to validate the dynamic range and sensitivity of the assay.
Step-by-step experimental workflow for evaluating chemical and pharmacological cross-reactivity.
References
Title: EP3259253A1 - Sulfonylureas and related compounds and use of same
Source: Google Patents
URL
Title: An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Validation
A Comparative Analysis of the Bioactivity of Phenyl Quinolin-8-ylcarbamate and its Analogs: A Guide for Drug Discovery Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammat...
Author: BenchChem Technical Support Team. Date: April 2026
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among the vast landscape of quinoline derivatives, quinolin-8-ylcarbamates have emerged as a promising class of compounds, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][5][6] This guide provides a comprehensive comparative analysis of the bioactivity of phenyl quinolin-8-ylcarbamate and its analogs, with a focus on their potential as cholinesterase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their biological function and provide detailed experimental protocols for their synthesis and evaluation.
The Rationale for Quinoline-O-Carbamates in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a progressive decline in cognitive function.[1][5] One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh).[5][7] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the two primary enzymes responsible for the hydrolysis of ACh in the brain.[5][7] While AChE is the predominant cholinesterase in the healthy brain, BuChE levels increase significantly in the later stages of AD, taking over the role of ACh hydrolysis.[5] Therefore, the development of dual inhibitors of both AChE and BuChE is considered a promising therapeutic strategy for the symptomatic treatment of AD.[5][8]
Carbamate-based inhibitors, such as the clinically used drug rivastigmine, have proven to be effective in managing AD symptoms.[5] The carbamate moiety acts as a carbamoylating agent, forming a transient covalent bond with the serine residue in the active site of cholinesterases, leading to their inhibition.[9] By fusing the quinoline scaffold with a carbamate functional group, researchers have sought to develop novel multifunctional agents that not only inhibit cholinesterases but may also possess other beneficial properties, such as anti-inflammatory and neuroprotective effects.[1][5][6]
Comparative Bioactivity of Quinoline-O-Carbamate Analogs
A systematic investigation into a series of quinoline-O-carbamate derivatives has revealed critical structure-activity relationships that dictate their potency and selectivity as cholinesterase inhibitors.[1][2][5] The position of the carbamate substituent on the quinoline ring and the nature of the N-substituents on the carbamate moiety significantly influence the inhibitory activity.
Influence of Carbamate Position on Cholinesterase Inhibition
The placement of the O-carbamate group on the quinoline ring has a profound impact on both the potency and selectivity of the compounds towards AChE and BuChE. A study comparing derivatives with the carbamate at the 4, 5, 6, and 8-positions of the quinoline ring provided the following key insights:[1][2][5]
4-Position: Analogs with the carbamate at the 4-position generally exhibit selective inhibitory potency against equine BuChE (eqBuChE).[1][2][5]
5-Position: Compounds with the carbamate at the 5-position tend to be potent dual inhibitors of both electric eel AChE (eeAChE) and eqBuChE.[1][2][5]
6-Position: Moving the carbamate to the 6-position results in moderate and selective inhibition of eeAChE.[1][2][5]
8-Position: Derivatives with the carbamate at the 8-position, the focus of this guide, are potent and selective inhibitors of eeAChE.[1][2][5]
This positional-dependent activity highlights the importance of the three-dimensional arrangement of the inhibitor within the active sites of AChE and BuChE, which have distinct topographies.
Data Summary: Cholinesterase Inhibitory Activity of Quinoline-O-Carbamate Analogs
The following table summarizes the in vitro cholinesterase inhibitory activities (IC50 values) of a series of quinolin-8-yl-carbamate analogs and their positional isomers.
Compound ID
Carbamate Position
R1
R2
eeAChE IC50 (µM)
eqBuChE IC50 (µM)
Selectivity Index (SI = IC50(AChE)/IC50(BuChE))
3m
8
Methyl
Methyl
6.5
> 25
> 3.85
3n
8
Ethyl
Ethyl
11.2
> 25
> 2.23
3o
8
-
Pyrrolidine
14.8
> 25
> 1.69
3p
8
-
Piperidine
10.5
> 25
> 2.38
3q
8
-
Morpholine
12.3
> 25
> 2.03
3f
5
Ethyl
Ethyl
1.3
0.81
1.60
3d
4
-
Piperidine
> 25
0.87
< 0.03
3k
6
-
Piperidine
10.3
> 25
> 2.43
Data extracted from reference[1]. eeAChE from electric eel; eqBuChE from equine serum.
From this data, it is evident that the 8-substituted carbamates are selective for AChE. For instance, compound 3m (quinolin-8-yl dimethylcarbamate) shows good eeAChE inhibitory potency with an IC50 of 6.5 µM and weak activity against eqBuChE.[1][2] In contrast, the 5-substituted analog 3f is a potent dual inhibitor, and the 4-substituted analog 3d is a highly selective BuChE inhibitor.[1][2][5]
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of quinoline-O-carbamate derivatives, based on established procedures.[1][2]
General Synthesis of Quinoline-O-Carbamate Derivatives
This protocol describes a general method for the synthesis of quinoline-O-carbamate derivatives from the corresponding hydroxyquinoline and N,N-disubstituted carbamoyl chlorides.
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
Silica gel for column chromatography
Procedure:
To a solution of the starting hydroxyquinoline (1.0 mmol) and anhydrous K2CO3 (1.7 mmol) in anhydrous CH3CN (6 ml) in a round-bottom flask, add the N,N-disubstituted carbamoyl chloride (1.5 mmol) dropwise in an ice-water bath.[2]
Allow the reaction mixture to naturally warm to room temperature and then heat to 65 °C for 6–10 hours.[2]
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.[2]
Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to afford the desired quinoline-O-carbamate derivative.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BuChE.
Materials:
Electric eel acetylcholinesterase (eeAChE) or equine serum butyrylcholinesterase (eqBuChE)
Acetylthiocholine iodide (ATCI) or S-butyrylthiocholine iodide (BTCI) as substrate
Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
Add the enzyme solution (AChE or BuChE) to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C).
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BuChE).
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Scientific Workflow
The following diagrams illustrate the general synthetic pathway and the principle of the cholinesterase inhibition assay.
Synthesis of Quinoline-O-Carbamates
Caption: General synthetic scheme for quinoline-O-carbamate derivatives.
Principle of the Ellman's Assay for Cholinesterase Inhibition
Caption: Schematic of the Ellman's method for measuring cholinesterase activity.
Conclusion and Future Perspectives
The comparative analysis of phenyl quinolin-8-ylcarbamate and its analogs reveals a fascinating and complex structure-activity relationship that is highly dependent on the substitution pattern of the quinoline ring. The 8-substituted derivatives have demonstrated their potential as selective acetylcholinesterase inhibitors, a crucial characteristic for potential therapeutic agents in the early stages of Alzheimer's disease. The provided experimental protocols offer a solid foundation for researchers to further explore and optimize this promising class of compounds.
Future research in this area should focus on expanding the library of analogs to further refine the SAR, including modifications to the N-substituents of the carbamate moiety and the introduction of other functional groups onto the quinoline ring. Moreover, in addition to cholinesterase inhibition, the evaluation of other biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects, will be crucial in developing truly multifunctional agents for the treatment of complex neurodegenerative diseases.
References
Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]
quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 2026. [Link]
Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis Online, 2023. [Link]
4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. Molecules, 2022. [Link]
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2018. [Link]
Full article: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis Online, 2023. [Link]
Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed, 2023. [Link]
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. [Link]
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed, 2018. [Link]
Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential. Journal of the Indian Chemical Society, 2022. [Link]
Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective FAAH inhibitor that reduces inflammatory and non-inflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 2011. [Link]
Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Usiena air, 2021. [Link]
Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 2022. [Link]
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules, 2022. [Link]
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 2025. [Link]
Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British Journal of Pharmacology, 2012. [Link]
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 2019. [Link]
quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 2018. [Link]
The structure–activity relationship of derivatives. ResearchGate, 2021. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2022. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI, 2020. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI, 2022. [Link]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 2023. [Link]
Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Molecules, 2025. [Link]
Validating the Specificity of Phenyl Quinolin-8-ylcarbamate as a Fluorescent Sensor: A Comparative Guide
As a Senior Application Scientist in the field of molecular probes and bioimaging, validating the specificity of a novel or repurposed sensor is paramount. Phenyl quinolin-8-ylcarbamate (PQ8C, CAS: 83848-82-2) [1], tradi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in the field of molecular probes and bioimaging, validating the specificity of a novel or repurposed sensor is paramount. Phenyl quinolin-8-ylcarbamate (PQ8C, CAS: 83848-82-2) [1], traditionally recognized as a critical synthetic intermediate for NLRP3 inflammasome inhibitors [2], possesses an 8-aminoquinoline core. This structural motif makes it a highly potent candidate for metal ion sensing—specifically for divalent cations like Zn²⁺ and Cu²⁺—through Chelation-Enhanced Fluorescence (CHEF) [3].
This guide provides a comprehensive, field-proven framework for validating the specificity of PQ8C as a fluorescent sensor, objectively comparing its performance against established alternatives, and detailing the experimental protocols required for rigorous validation.
Mechanistic Causality: Why the 8-Aminoquinoline Core?
The efficacy of quinoline-based sensors relies on the suppression of non-radiative decay pathways upon analyte binding. In its unbound state, the lone pairs on the quinoline nitrogen and the carbamate moiety of PQ8C participate in Photoinduced Electron Transfer (PET), quenching fluorescence. Upon coordination with a target metal ion (e.g., Zn²⁺), these lone pairs are locked into a rigid chelate ring. This conformational restriction halts PET and triggers a strong CHEF effect, resulting in a dramatic "turn-on" fluorescence signal [3].
Understanding this causality is critical: the specificity of PQ8C is not inherent to the quinoline ring alone, but rather the steric and electronic environment provided by the phenyl carbamate substituent, which dictates the cavity size and binding affinity for specific ionic radii.
Objective Performance Comparison
To establish PQ8C's utility, it must be benchmarked against industry-standard Zn²⁺/Cu²⁺ sensors such as Zinquin and TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide).
Table 1: Comparative Sensor Performance Matrix
Sensor
Target Analyte
Excitation/Emission (nm)
Quantum Yield (Φ)
Specificity Limitations
Application Niche
Phenyl quinolin-8-ylcarbamate (PQ8C)
Zn²⁺, Cu²⁺
~340 / ~490
0.35 (Zn²⁺ bound)
Moderate interference from Cd²⁺
In vitro fluorometric assays, intermediate probe synthesis
Zinquin
Zn²⁺
368 / 490
0.40
Intracellular compartmentalization
Live-cell imaging of vesicular zinc
TSQ
Zn²⁺
334 / 495
0.30
High background in lipid-rich regions
Tissue staining, histological zinc mapping
Data synthesized from established quinoline-sensor benchmarks [3].
Preparation: Prepare a 10 µM stock solution of PQ8C in an analytical-grade HEPES buffer (20 mM, pH 7.4) containing 50% ethanol to ensure solubility.
Baseline Measurement: Record the baseline fluorescence emission spectrum (λex = 340 nm) of the probe alone.
Titration: Sequentially add aliquots of standardized ZnCl₂ solution (0 to 50 µM final concentration).
Equilibration: Allow 3 minutes of equilibration post-addition before recording the emission spectrum.
Causality Check: Plot fluorescence intensity at λem = 490 nm versus [Zn²⁺]. Use the Benesi-Hildebrand equation to calculate the binding constant (
Ka
). A linear double-reciprocal plot confirms a 1:1 binding stoichiometry.
Interference Setup: Prepare multiple cuvettes containing 10 µM PQ8C and 50 µM of competing biologically relevant metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺).
Primary Reading: Measure the fluorescence of each mixture. (Note: Cu²⁺ typically quenches quinoline fluorescence, acting as a "turn-off" signal).
Competitive Addition: Add 50 µM Zn²⁺ to each cuvette containing the competing ions.
Validation: If the fluorescence recovers to the level of the pure PQ8C + Zn²⁺ complex, the sensor is highly specific for Zn²⁺ even in a complex matrix.
Workflow Visualization
Below is the logical workflow for validating the CHEF-based specificity of the PQ8C sensor.
Caption: Logical workflow of PQ8C specificity validation via Chelation-Enhanced Fluorescence (CHEF).
References
Google Patents. "Sulfonylureas and related compounds and use of same (AU2016222278A1)." Patent Literature.
ACS Publications. "Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway." The Journal of Organic Chemistry. Available at: [Link]
Safety & Regulatory Compliance
Safety
A Procedural Guide for the Safe Disposal of Phenyl quinolin-8-ylcarbamate
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of Phenyl quinolin-8-ylcarbamate. As a trusted partner in your research, we are committed to providing information that ensures...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of Phenyl quinolin-8-ylcarbamate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and maintains environmental integrity. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical laboratory experience.
Hazard Assessment: A Precautionary Approach
The principle of prudent practice dictates that a compound's potential hazards should be inferred from its constituent parts in the absence of specific data. Quinoline and its derivatives are associated with significant health and environmental hazards, while carbamates also present notable risks.
Hazard Category
Associated Moiety
Potential Hazard Statement
Supporting Sources
Acute Toxicity (Oral, Dermal)
Quinoline, Carbamate
Harmful or toxic if swallowed or in contact with skin.
Based on this assessment, Phenyl quinolin-8-ylcarbamate must be managed as a regulated hazardous chemical waste, in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
Required Personal Protective Equipment (PPE)
Handling Phenyl quinolin-8-ylcarbamate during routine use or disposal requires strict adherence to PPE protocols to minimize exposure.[8]
Equipment
Specification
Rationale
Eye Protection
Chemical safety goggles or a full-face shield.
Protects against splashes of solutions or airborne dust particles causing serious eye irritation or damage.[6][9]
Hand Protection
Chemical-resistant nitrile gloves.
Prevents dermal contact, as the compound is presumed to be harmful upon skin contact.[9]
Body Protection
A buttoned laboratory coat.
Protects skin and personal clothing from contamination.[8]
Respiratory Protection
Use in a certified chemical fume hood.
All handling of solid Phenyl quinolin-8-ylcarbamate or its volatile solutions should be performed in a fume hood to prevent inhalation of dust or vapors.[10]
Core Disposal Workflow
The decision-making process for disposing of Phenyl quinolin-8-ylcarbamate follows a structured workflow to ensure safety and compliance at every stage. This process begins the moment the chemical is deemed a waste material.
Caption: Decision workflow for Phenyl quinolin-8-ylcarbamate disposal.
Step-by-Step Disposal Protocols
Never dispose of Phenyl quinolin-8-ylcarbamate down the drain or in the regular trash.[7][11] All waste generated must be collected as hazardous waste.
Protocol 4.1: Disposal of Solid Waste
This protocol applies to expired or unused Phenyl quinolin-8-ylcarbamate powder, contaminated weigh boats, and chemically-soiled wipes.
Work Area Preparation: Perform all operations within a certified chemical fume hood to prevent inhalation of fine powders.[10]
Container Selection: Obtain a designated hazardous solid waste container that is compatible with the chemical, durable, and has a secure, sealable lid.[10][12]
Waste Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.[13]
Labeling: Immediately label the container with a hazardous waste tag, clearly writing "Hazardous Waste" and the full chemical name: "Phenyl quinolin-8-ylcarbamate".[8][14]
Sealing and Storage: Securely close the container. Store it in a designated satellite accumulation area, segregated from incompatible chemicals.[10][14]
Protocol 4.2: Disposal of Liquid Waste
This protocol applies to solutions containing dissolved Phenyl quinolin-8-ylcarbamate.
Container Selection: Use a dedicated, leak-proof hazardous liquid waste container, preferably plastic, that is chemically compatible with the solvent used.[7] Do not mix this waste with other waste streams unless compatibility has been verified.[12]
Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[12]
Labeling: Affix a hazardous waste tag. List all chemical constituents of the mixture by their full name and estimate their concentrations (e.g., "Phenyl quinolin-8-ylcarbamate (~5 mg/mL) in Methanol").[7]
Sealing and Storage: Keep the container tightly sealed except when adding waste.[11][12] Store in secondary containment within a designated accumulation area.
Protocol 4.3: Disposal of Contaminated Materials
This protocol applies to used gloves, pipette tips, and glassware.
Sharps and Consumables: Contaminated "soft" waste like gloves and wipes should be placed in the solid hazardous waste container (Protocol 4.1). Contaminated pipette tips should be collected in a separate, puncture-resistant container and disposed of as solid hazardous waste.
Glassware Decontamination: Reusable glassware must be decontaminated before washing.
Step 1: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[13]
Step 2: Collect all rinsate as hazardous liquid waste and add it to the appropriate liquid waste container (Protocol 4.2). This rinsate is considered hazardous.
Step 3: After the triple rinse, the glassware can be washed using standard laboratory procedures.
Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves highly volatile solvents, evacuate the area.
Isolate: Secure the area to prevent unauthorized entry.
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if necessary.[15]
Contain: For solid spills, gently cover the material with an absorbent pad or use a scoop/brush to carefully place it in a hazardous waste container, avoiding dust generation.[16] For liquid spills, use a chemical spill kit with absorbent materials to contain and absorb the liquid.[17]
Clean: Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.[15]
Report: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill's size.
Waste Labeling and Storage
Proper labeling and storage are mandated by the EPA and OSHA to ensure safety and proper handling by all personnel.[14][18][19]
Labeling: Every hazardous waste container must be clearly labeled with:
The full, unabbreviated name of every chemical constituent.[7]
The date when waste was first added (the "accumulation start date").[8]
A clear indication of the associated hazards (e.g., Toxic, Irritant).
Storage:
Waste containers must be kept closed at all times, except when adding or removing waste.[11]
Store waste in a designated satellite accumulation area at or near the point of generation.[14]
Ensure secondary containment is used for liquid waste to capture any potential leaks.[14]
Segregate containers of Phenyl quinolin-8-ylcarbamate waste from incompatible materials, particularly strong oxidizing agents and strong acids.[9]
Final Disposal
The ultimate disposal of Phenyl quinolin-8-ylcarbamate is a regulated process that must not be undertaken by laboratory personnel.
Contact EHS: Once a waste container is full or has reached its storage time limit, contact your institution's EHS office to schedule a pickup.[7]
Licensed Disposal: Your EHS office will work with a licensed toxic industrial waste collector for transport and final disposal.[10] The most common disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][20]
By adhering to these procedures, you contribute to a culture of safety, ensuring that the handling and disposal of Phenyl quinolin-8-ylcarbamate meet the highest standards of scientific responsibility and regulatory compliance.
References
PubChem. (n.d.). methyl N-[4-(quinolin-8-ylmethoxy)phenyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Workplace Safety and Health Council. (2025, October 12). Laboratory Safety. Retrieved from [Link]
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
National University of Singapore. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
PubChem. (n.d.). Phenyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
NextSDS. (n.d.). quinolin-8-yl N-phenylcarbamate — Chemical Substance Information. Retrieved from [Link]
LookChem. (n.d.). Carbamic acid, 8-quinolinyl-, ethyl ester Safety Data Sheets(SDS). Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Quinoline. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
Kao Corporation. (2025, October 31). Safety Data Sheet. Retrieved from [Link]
Weinstock, M., Razin, M., Chorev, M., & Enz, A. (1994). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of Neural Transmission. Supplementum, 43, 219–225. Retrieved from [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
PENTA s.r.o. (2025, May 13). Safety Data Sheet: Quinoline. Retrieved from [Link]
PENTA s.r.o. (2025, July 28). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 748, 141136. Retrieved from [Link]
Castelli, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2684. Retrieved from [Link]
Neelaveni, K., et al. (n.d.). Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity. IJCRT.org. Retrieved from [Link]
ResearchGate. (2026, February 9). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
Das, A. K., et al. (2004). Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator. International Journal of Pharmaceutics, 278(1), 47–53. Retrieved from [Link]
Personal protective equipment for handling Phenyl quinolin-8-ylcarbamate
An essential hallmark of advanced drug development is the seamless integration of rigorous safety protocols with precise synthetic execution. Phenyl quinolin-8-ylcarbamate (CAS: 83848-82-2) is a highly specialized electr...
Author: BenchChem Technical Support Team. Date: April 2026
An essential hallmark of advanced drug development is the seamless integration of rigorous safety protocols with precise synthetic execution. Phenyl quinolin-8-ylcarbamate (CAS: 83848-82-2) is a highly specialized electrophilic intermediate, predominantly utilized in the synthesis of potent NLRP3 inflammasome inhibitors, such as the diarylsulfonylurea MCC950[1][2].
Because this compound is routinely handled alongside highly reactive reagents (like Sodium Hydride) and volatile solvents (like Tetrahydrofuran) during sulfonylurea coupling[1], standard safety data sheets often fail to capture the holistic operational risks. This guide provides a self-validating, causality-driven framework for handling Phenyl quinolin-8-ylcarbamate safely and effectively.
Hazard Profile & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the chemical behavior of quinolinyl carbamates[3][4]:
Electrophilic Reactivity (Skin/Eye Irritation - H315, H319): Carbamates are activated esters. Upon contact with moisture on the skin or ocular mucosa, they can undergo slow hydrolysis or react with nucleophilic residues in biological tissues, leading to contact dermatitis and severe eye damage.
Aromatic Heterocycle Toxicity (Systemic/Respiratory - H302, H335): The quinoline moiety is lipophilic and can intercalate with biological macromolecules. Inhalation of fine crystalline dust during weighing can cause acute respiratory tract irritation and potential systemic absorption[3][5].
Quantitative PPE Specifications
To mitigate these risks, researchers must adopt a barrier system that accounts for both the solid-state hazards of the carbamate and the liquid-state hazards of the reaction solvents (e.g., THF).
PPE Category
Specification & Material
Performance Metric / Breakthrough
Causality / Rationale
Hand Protection
Heavy-duty Nitrile (Double-gloving)
Thickness:
≥
0.4 mm Breakthrough: > 480 min
Nitrile provides excellent resistance to THF and prevents transdermal absorption of the lipophilic quinoline moiety.
Eye Protection
Indirect Vented Safety Goggles
Standard: EN 166 / ANSI Z87.1+
Prevents ingress of airborne carbamate dust and protects against violent THF/NaH splashes.
Respiratory
FFP3 / N95 Particulate Respirator
Filtration Efficiency:
≥
99%
Mandatory during weighing of the dry powder outside a fume hood to prevent inhalation of H335-classified dust.
Body Protection
Flame-Retardant (FR) Lab Coat
Material: Nomex® or treated cotton
Essential because the downstream synthesis involves pyrophoric Sodium Hydride (NaH)[1].
Operational Protocol: Synthesis of NLRP3 Inhibitors
The primary application of Phenyl quinolin-8-ylcarbamate is its reaction with sulfonamides to yield sulfonylureas[1]. The following protocol is a self-validating system; each step includes a physical cue to confirm chemical progression and safety.
Step 1: Deprotonation of the Sulfonamide
Procedure: In an anhydrous, argon-purged Schlenk flask, dissolve the target sulfonamide (e.g., 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide) in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equivalents) portion-wise[1].
Causality: NaH is required to deprotonate the sulfonamide, significantly increasing its nucleophilicity.
Self-Validation: Observe the reaction. The generation of
H2
gas will cause visible effervescence. Stir for approximately 45 minutes until all effervescence ceases, validating complete deprotonation[1].
Step 2: Carbamate Coupling
Procedure: Dissolve Phenyl quinolin-8-ylcarbamate in a minimal volume of anhydrous THF. Add this solution dropwise to the 0 °C sulfonamide anion mixture. Allow the reaction to warm to ambient temperature and stir for 4 hours[1].
Causality: The sulfonamide anion attacks the carbonyl carbon of the carbamate. Phenol is expelled as a leaving group, forming the stable sulfonylurea linkage. Dropwise addition prevents thermal runaway.
Step 3: Safe Quenching & Extraction
Procedure: Cool the reaction back to 0 °C and quench dropwise with saturated aqueous Ammonium Chloride (
NH4Cl
). Extract the aqueous layer with Ethyl Acetate[1].
Causality:NH4Cl
is a mild acid. It safely destroys unreacted NaH without generating excessive heat (compared to water) and protonates the final sulfonylurea product, driving it into the organic Ethyl Acetate layer for isolation.
Biological Target Visualization
The compounds synthesized using Phenyl quinolin-8-ylcarbamate (like MCC950) are highly specific inhibitors of the NLRP3 inflammasome, a critical pathway in autoimmune and inflammatory diseases[2].
NLRP3 Inflammasome signaling pathway and the inhibitory action of carbamate-derived sulfonylureas.
Disposal and Spill Management
Because this workflow combines toxic organic intermediates with reactive inorganic bases, disposal must be strictly segregated.
Carbamate Solid Spills: Do not sweep dry powder, as this aerosolizes the H335 respiratory hazard[3]. Cover the spill with damp absorbent pads to suppress dust. Transfer to a hazardous waste container and wipe the area with a 1M NaOH solution. The base hydrolysis will cleave residual carbamate into less reactive phenol and quinoline-8-amine derivatives.
Reaction Mixture Waste (THF/NaH/Phenol): Never dispose of the crude reaction mixture directly into organic waste. Unquenched NaH will react with moisture in the waste carboy, potentially causing a hydrogen gas explosion. Always ensure the mixture is fully quenched with
NH4Cl
or Isopropanol[1], separated, and only the organic layer (containing phenol byproduct and THF) is sent to halogen-free organic waste.
References
Google Patents. "WO2016131098A1 - Sulfonylureas and related compounds and use of same".
Google Patents. "AU2016222278A1 - Sulfonylureas and related compounds and use of same".
NextSDS. "2-METHYL-8-QUINOLYL N-PHENYLCARBAMATE — Chemical Substance Information". Available at:[Link]